LpxH-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H33ClF2N6O4S |
|---|---|
分子量 |
611.1 g/mol |
IUPAC 名称 |
4-[[2-[4-[4-[(4S)-4-amino-2-oxopyrrolidin-1-yl]phenyl]sulfonylpiperazin-1-yl]-6-chloro-4-pyridinyl]-difluoromethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H33ClF2N6O4S/c28-23-13-19(27(29,30)18-3-1-17(2-4-18)26(32)38)14-24(33-23)34-9-11-35(12-10-34)41(39,40)22-7-5-21(6-8-22)36-16-20(31)15-25(36)37/h5-8,13-14,17-18,20H,1-4,9-12,15-16,31H2,(H2,32,38)/t17?,18?,20-/m0/s1 |
InChI 键 |
FVEPAVGNJKSQHJ-QLOJAFMTSA-N |
产品来源 |
United States |
Foundational & Exploratory
LpxH-IN-2: A Technical Guide to its Mechanism of Action in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global public health. The novel antibacterial target, UDP-2,3-diacylglucosamine hydrolase (LpxH), a key enzyme in the biosynthesis of lipid A, offers a promising avenue for the development of new therapeutics. Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane, and its disruption leads to bacterial cell death. This technical guide provides an in-depth analysis of the mechanism of action of LpxH-IN-2, a potent inhibitor of LpxH, intended for researchers and professionals in the field of drug development.
Core Mechanism of Action
LpxH is a manganese-dependent metalloenzyme that catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis. Specifically, it hydrolyzes the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine-1-phosphate (also known as lipid X) and uridine (B1682114) monophosphate (UMP). This reaction is a critical checkpoint in the synthesis of lipid A.
This compound, a small molecule inhibitor, exerts its antibacterial effect by directly targeting and inhibiting the enzymatic activity of LpxH. By binding to the enzyme, this compound blocks the hydrolysis of UDP-DAGn. This inhibition leads to two primary downstream effects that contribute to bacterial cell death:
-
Depletion of Lipid A: The blockage of the LpxH-catalyzed step halts the entire lipid A biosynthetic pathway, preventing the formation of new LPS molecules. This compromises the integrity and function of the outer membrane.
-
Accumulation of a Toxic Intermediate: The inhibition of LpxH leads to the intracellular accumulation of the substrate UDP-DAGn. This buildup is toxic to the bacterial cell, contributing to the overall antibacterial effect.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the available data for this compound (also referred to as compound 014).
| Compound Name | Assay Type | Value | Target/Organism | Reference |
| This compound (compound 014) | IC50 | 0.195 µM | LpxH Enzyme | [1] |
Note: Further research is required to establish a comprehensive profile of Minimum Inhibitory Concentrations (MICs) for this compound against a wide range of Gram-negative pathogens.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Lipid A Biosynthesis Pathway and LpxH Inhibition
Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria and the inhibitory action of this compound on the LpxH enzyme.
General Experimental Workflow for LpxH Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against the LpxH enzyme.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of LpxH inhibitors.
LpxE-Coupled Malachite Green Assay for LpxH Activity
This non-radioactive, colorimetric assay is a common method for measuring LpxH activity and its inhibition.
Principle: LpxH hydrolyzes UDP-DAGn to lipid X and UMP. A coupling enzyme, LpxE (a lipid A 1-phosphatase), is added to the reaction to cleave the 1-phosphate from lipid X, releasing inorganic phosphate (B84403) (Pi). The released Pi is then quantified using a malachite green-based reagent, which forms a colored complex with Pi that can be measured spectrophotometrically.
Materials:
-
Purified LpxH enzyme
-
Purified LpxE enzyme
-
UDP-DAGn (substrate)
-
This compound (or other inhibitors)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound.
-
Add the LpxH enzyme to the mixture and pre-incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
Prepare a separate substrate mixture containing the assay buffer and UDP-DAGn.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the substrate mixture to the enzyme-inhibitor mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
-
Phosphate Release and Detection:
-
Following the LpxH reaction, add the LpxE enzyme to the reaction wells and incubate to release inorganic phosphate from the lipid X product.
-
Add the malachite green reagent to each well to stop the reaction and develop the color.
-
Incubate at room temperature for 15-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each reaction.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: Bacteria are exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of bacterial growth is assessed visually or by measuring optical density.
Materials:
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microplates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Preparation of Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microplate.
-
-
Inoculation:
-
Prepare a bacterial inoculum from an overnight culture, diluted to achieve the target final concentration in the wells.
-
Add the standardized bacterial inoculum to each well of the microplate containing the inhibitor dilutions.
-
Include positive (bacteria in broth without inhibitor) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the microplates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Conclusion
This compound represents a promising lead compound in the development of novel antibiotics against Gram-negative bacteria. Its targeted mechanism of action, involving the inhibition of the essential lipid A biosynthetic enzyme LpxH, provides a clear rationale for its antibacterial activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this and other LpxH inhibitors towards clinical application. Further investigation into the in vivo efficacy, safety profile, and spectrum of activity of this compound is warranted to fully realize its therapeutic potential.
References
LpxH-IN-2: A Comprehensive Technical Review of a Novel Gram-Negative Antibacterial Candidate
A deep dive into the discovery, mechanism of action, and preclinical development of LpxH-IN-2, a potent inhibitor of the essential lipid A biosynthesis enzyme LpxH.
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Targeting novel, essential bacterial pathways is a critical strategy in the development of new antibiotics. The enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH), a key catalyst in the biosynthesis of lipid A, represents a promising and largely unexploited target. Inhibition of LpxH not only halts the production of the essential outer membrane component, lipopolysaccharide (LPS), but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of bacterial killing.[1][2] This technical guide provides a comprehensive overview of the discovery and development of this compound (also known as compound 014), a potent LpxH inhibitor with demonstrated antibacterial activity against E. coli.[3][4]
Introduction: The Imperative for New Antibiotics and the Promise of LpxH
Gram-negative bacteria possess a protective outer membrane, with its outer leaflet primarily composed of LPS, which acts as a barrier against many antibiotics.[5][6] The hydrophobic anchor of LPS, lipid A, is essential for the viability of most Gram-negative bacteria.[5][7] The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps that are highly conserved among these pathogens.[7][8]
LpxH is a metalloenzyme dependent on a di-manganese cluster for its catalytic activity.[6][7][9] It catalyzes the fourth step in the Raetz pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine (B1682114) monophosphate (UMP).[7][10] This step is critical, and its inhibition disrupts the integrity of the outer membrane.[11] The absence of a homologous pathway in humans makes LpxH an attractive target for selective antibacterial therapy.[12][13]
The discovery of the first LpxH inhibitor, AZ1, by AstraZeneca, paved the way for the development of a new class of antibiotics.[5][11] While AZ1 showed activity primarily against efflux-deficient strains, it provided a critical scaffold for further optimization, leading to the development of more potent analogs, including this compound.[5][10]
The Raetz Pathway and the Role of LpxH
The Raetz pathway is the conserved biosynthetic route for lipid A production in the majority of Gram-negative bacteria. The pathway begins in the cytoplasm and proceeds through a series of enzymatic modifications to build the lipid A molecule, which is then transported to the outer membrane.
Figure 1. The Raetz pathway of lipid A biosynthesis in E. coli.
Discovery and Development of this compound
This compound (compound 014) is a potent, meta-sulfonamidobenzamide-based inhibitor of LpxH.[3] Its development was part of a broader effort to optimize the initial sulfonyl piperazine (B1678402) scaffold of AZ1. Structure-activity relationship (SAR) studies on AZ1 revealed that modifications to different parts of the molecule could significantly enhance its potency and antibacterial activity.[5]
The optimization efforts that led to compounds like this compound focused on improving the interaction with the L-shaped acyl chain-binding pocket of the LpxH enzyme.[2][14] Structural studies of LpxH in complex with inhibitors have been instrumental in guiding the design of more potent analogs.[5][9] These studies revealed that the inhibitor occupies the hydrophobic channel where the acyl chain of the natural substrate, UDP-DAGn, would normally bind.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related reference compounds.
Table 1: In Vitro Inhibitory Activity against LpxH Enzymes
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
|---|---|---|---|---|
| AZ1 | K. pneumoniae LpxH | - | 53 | [11] |
| AZ1 | E. coli LpxH | - | 146 | [11] |
| JH-LPH-33 | K. pneumoniae LpxH | - | 11 | [11] |
| JH-LPH-33 | E. coli LpxH | - | 17 | [11] |
| JH-LPH-45 (8) | K. pneumoniae LpxH | 18 | 7.3 | [7] |
| JH-LPH-50 (13) | K. pneumoniae LpxH | 7.7 | 3.1 | [7] |
| this compound (014) | E. coli LpxH | Potent inhibitor | Data not available |[3][4] |
Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions. Data for this compound's specific IC₅₀/Kᵢ are not publicly available in the search results but it is described as a potent inhibitor.[3][4]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| This compound (014) | E. coli | Active | [3][4] |
| AZ1 | K. pneumoniae 10031 | >64 | [11] |
| JH-LPH-33 | K. pneumoniae 10031 | 1.6 | [11] |
| JH-LPH-28 | K. pneumoniae ATCC 10031 | 2.8 |[14] |
Note: Specific MIC values for this compound are not detailed in the provided search results, but its activity against E. coli is confirmed.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods cited in the development of LpxH inhibitors.
LpxE-Coupled LpxH Enzymatic Assay
This non-radioactive assay is a common method for determining the inhibitory activity of compounds against LpxH.[11][14]
Figure 2. Workflow for the LpxE-coupled LpxH activity assay.
Protocol Details:
-
Reaction Mixtures : Two separate mixtures are prepared. Mixture 1 contains the substrate UDP-DAGn in a buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO).[7][15] Mixture 2 contains the LpxH enzyme and the inhibitor in the same buffer.[7][15]
-
Incubation : Both mixtures are pre-incubated at 37°C for 10 minutes.[7]
-
Initiation : The reaction is initiated by mixing equal volumes of Mixture 1 and Mixture 2.[7]
-
Quenching : At specific time points, aliquots of the reaction are removed and quenched with EDTA to chelate the Mn²⁺ ions and stop the enzyme.[7]
-
Detection : Purified Aquifex aeolicus LpxE is added, which dephosphorylates the LpxH product, lipid X, releasing inorganic phosphate.[11] This released phosphate is then quantified using a malachite green-based colorimetric assay.[11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Protocol Details:
-
Bacterial Culture : An overnight culture of the test organism (e.g., E. coli, K. pneumoniae) is diluted in cation-adjusted Mueller-Hinton broth to a specific optical density (e.g., OD₆₀₀ of 0.006).[15]
-
Serial Dilutions : The test compound (this compound) is serially diluted in a 96-well plate.
-
Inoculation : The diluted bacterial culture is added to each well containing the test compound.
-
Incubation : The plate is incubated at 37°C for approximately 22 hours.[15]
-
Growth Assessment : Bacterial growth is assessed either visually or by adding a viability dye such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and measuring the color change.[15] The MIC is the lowest concentration of the compound that inhibits visible growth.
In Vivo Efficacy
While specific in vivo data for this compound is not available in the reviewed literature, related LpxH inhibitors have demonstrated efficacy in animal models of infection. For instance, compounds from a similar class have shown potent activity in a murine peritonitis model, significantly reducing the bacterial load in the bloodstream after a single dose.[10][13] These findings underscore the therapeutic potential of targeting LpxH for treating systemic Gram-negative infections.[10] A suitable candidate from the AZ1-based inhibitor series has shown a preliminary 80% recovery rate in mice from lethal Klebsiella pneumoniae infections.[1]
Conclusion and Future Directions
This compound is a promising antibacterial compound that targets a crucial, validated enzyme in Gram-negative bacteria. The development of LpxH inhibitors represents a significant advancement in the quest for new antibiotics with novel mechanisms of action. The potent in vitro activity of this compound against E. coli warrants further investigation, including comprehensive profiling against a broader panel of multidrug-resistant clinical isolates and detailed in vivo pharmacokinetic and pharmacodynamic studies. Further optimization of the LpxH inhibitor scaffold, guided by structural biology and computational modeling, could lead to the development of a new class of antibiotics to combat the growing threat of resistant Gram-negative infections.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LpxH Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LpxH Inhibitors Chelating the Active Site Dimanganese Metal Cluster of LpxH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic class with potent in vivo activity targeting lipopolysaccharide synthesis in Gram-negative bacteria. [publications.scilifelab.se]
- 13. Antibiotic class with potent in vivo activity targeting lipopolysaccharide synthesis in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Validation of LpxH as a Target for Novel Antibiotic Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic targets. LpxH, an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria, has emerged as a promising candidate for the development of new antibiotics.[1][2][3] This technical guide provides a comprehensive overview of the validation of LpxH as an antibiotic target, including its biological role, experimental validation protocols, and the current landscape of inhibitory compounds.
The Role of LpxH in Lipid A Biosynthesis
LpxH, a manganese-dependent phosphoesterase, catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis.[1][4] Specifically, it hydrolyzes the pyrophosphate bond of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine-1-phosphate (also known as lipid X) and UMP. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria that provides a barrier against many antibiotics.
The inhibition of LpxH presents a dual-pronged antibacterial strategy. Firstly, it halts the production of lipid A, which is essential for the viability of most Gram-negative pathogens, thereby compromising the integrity of the outer membrane. Secondly, the inhibition of this late-stage enzyme leads to the accumulation of toxic lipid intermediates in the bacterial inner membrane, providing an independent mechanism of bacterial killing. This dual-killing mechanism makes LpxH a particularly attractive target for antibiotic development.
Lipid A Biosynthesis Pathway (Raetz Pathway)
The following diagram illustrates the position of LpxH within the Raetz pathway of lipid A biosynthesis in Escherichia coli.
References
the chemical structure and physicochemical properties of LpxH-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the novel LpxH inhibitor, AZ1. This molecule has been identified as a promising lead compound in the development of new antibiotics targeting Gram-negative bacteria. For the purposes of this guide, the well-characterized inhibitor AZ1 will be discussed as a representative compound, given the limited public information on "LpxH-IN-2".
Chemical Structure and Physicochemical Properties
AZ1 is a sulfonyl piperazine (B1678402) compound that acts as a potent inhibitor of the UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH), a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1][2]
Chemical Name: 1-({1-acetyl-2,3-dihydro-1H-indol-5-yl})sulfonyl-4-({3-(trifluoromethyl)phenyl})piperazine
Image of the chemical structure of AZ1
Table 1: Physicochemical Properties of AZ1
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂F₃N₃O₃S | [3] |
| Molecular Weight | 453.48 g/mol | [3] |
| IUPAC Name | 1-(1-acetylindol-5-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | N/A |
| SMILES | C(C)(=O)N1C=2C(=CC(S(=O)(=O)N3CCN(CC3)C4=CC(C(F)(F)F)=CC=C4)=CC2)CC1 | [3] |
| Solubility | DMSO: 25 mg/mL (55.13 mM) | [1] |
| IC₅₀ (K. pneumoniae LpxH) | 0.36 µM | [1][4] |
| IC₅₀ (E. coli LpxH) | 0.14 µM | [1] |
Mechanism of Action and Signaling Pathway
AZ1 targets the LpxH enzyme, which is essential for the biosynthesis of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP.[5] Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, leading to cell death.[5]
Structural studies have revealed that AZ1 does not directly bind to the di-manganese active site of LpxH. Instead, it occupies a hydrophobic pocket adjacent to the active site, which is normally occupied by the acyl chain of the substrate.[6][7] This binding mode suggests that AZ1 acts as a competitive inhibitor.
The following diagram illustrates the Raetz pathway for lipid A biosynthesis and the point of inhibition by AZ1.
Caption: Inhibition of the LpxH enzyme by AZ1 in the Raetz pathway.
Experimental Protocols
Synthesis of AZ1
The synthesis of AZ1 involves the coupling of two key intermediates: 1-acetylindoline-5-sulfonyl chloride and 1-(3-(trifluoromethyl)phenyl)piperazine. While a detailed, step-by-step protocol for the synthesis of AZ1 is not fully consolidated in the literature, the general procedure for the synthesis of its analogs can be adapted.[8] The synthesis of a closely related analog, JH-LPH-92, involves the coupling of the corresponding piperazine derivative with 1-acetylindoline-5-sulfonyl chloride in the presence of triethylamine (B128534) (Et₃N).[9]
General Synthetic Workflow:
Caption: Generalized workflow for the synthesis of AZ1.
LpxE-Coupled Malachite Green Assay for LpxH Inhibition
A robust and non-radioactive method for determining the inhibitory activity of compounds against LpxH is the LpxE-coupled malachite green assay.[10] This assay indirectly measures the activity of LpxH by quantifying the inorganic phosphate (B84403) released from the product of the LpxH reaction, lipid X. The lipid A 1-phosphatase LpxE is used to cleave the phosphate from lipid X.
Principle of the Assay:
-
LpxH hydrolyzes UDP-2,3-diacylglucosamine (UDP-DAGn) to lipid X and UMP.
-
LpxE hydrolyzes the 1-phosphate from lipid X, releasing inorganic phosphate (Pi).
-
The released Pi is quantified using a malachite green-based colorimetric reagent.
Detailed Protocol:
This protocol is adapted from procedures described for measuring LpxH inhibition.[2][6]
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT.
-
Substrate Stock (UDP-DAGn): Prepare in an appropriate buffer (e.g., assay buffer without enzymes).
-
LpxH Enzyme Stock: Purified LpxH enzyme diluted in assay buffer.
-
LpxE Enzyme Stock: Purified LpxE enzyme diluted in a suitable buffer.
-
Inhibitor Stock (AZ1): Dissolved in 100% DMSO.
-
Quenching Solution: 5 mM EDTA.
-
Malachite Green Reagent: Commercially available or prepared by mixing a solution of malachite green with ammonium (B1175870) molybdate (B1676688) in an acidic solution.
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction mixtures in a 96-well plate.
-
Mixture 1 (Substrate): Contains assay buffer with 200 µM UDP-DAGn.
-
Mixture 2 (Enzyme and Inhibitor): Contains assay buffer with LpxH (e.g., 20 ng/mL) and a 2x concentration of the inhibitor (AZ1).
-
-
Pre-incubation: Pre-incubate both mixtures at 37 °C for 10 minutes.
-
Initiation of Reaction: Start the reaction by adding an equal volume of Mixture 1 to Mixture 2.
-
Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding the quenching solution (EDTA).
-
LpxE Treatment: Add purified LpxE to a final concentration of 5 µg/mL to release the inorganic phosphate from lipid X.
-
Color Development: Add the malachite green reagent (typically diluted five-fold) to the quenched reaction mixture.
-
Incubation: Incubate at room temperature for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Determine the percent inhibition by comparing the absorbance of the inhibitor-treated samples to the DMSO control. IC₅₀ values can be calculated by fitting the dose-response data to a suitable equation.
Experimental Workflow Diagram:
References
- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]
- 6. pnas.org [pnas.org]
- 7. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.duke.edu [sites.duke.edu]
- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Understanding the Binding Mode of LpxH-IN-2 to the LpxH Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health, necessitating the discovery of novel antibiotics with new mechanisms of action. The lipid A biosynthesis pathway, essential for the integrity of the bacterial outer membrane, offers a promising set of untapped targets. LpxH, a key Mn²⁺-dependent metalloenzyme in this pathway, catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP. Its inhibition not only halts the production of lipopolysaccharide but also leads to the accumulation of toxic intermediates, offering a dual mechanism of bacterial killing. This technical guide provides an in-depth analysis of the binding mode of LpxH-IN-2 (also known as AZ1), a pioneering sulfonyl piperazine (B1678402) inhibitor of LpxH. We will delve into the structural basis of this interaction, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying biochemical and experimental frameworks.
Introduction to LpxH: A Critical Target in Lipid A Synthesis
The Raetz pathway of lipid A biosynthesis is a conserved and essential process in the vast majority of Gram-negative bacteria.[1][2] LpxH catalyzes the fourth step of this pathway, a critical pyrophosphate hydrolysis reaction.[3][4][5] LpxH is a member of the calcineurin-like phosphoesterase (CLP) superfamily, characterized by a conserved metallophosphoesterase motif and a dependence on a dimanganese (Mn²⁺) cluster for catalysis. The enzyme hydrolyzes the pyrophosphate bond of UDP-DAGn by facilitating a nucleophilic attack of a water molecule on the α-phosphate, releasing 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP. The unique structural features of LpxH, including an "insertion lid" that forms a hydrophobic chamber for the substrate's acyl chains, make it a highly specific and attractive target for antibiotic development.
This compound (AZ1): A Novel Inhibitor
This compound, first identified as AZ1 by AstraZeneca, is a sulfonyl piperazine-based small molecule that represents the first-in-class inhibitor of LpxH. Its discovery through a high-throughput phenotypic screen against an efflux-deficient E. coli strain, followed by whole-genome sequencing of resistant mutants, unequivocally identified LpxH as its molecular target. This compound has served as a crucial tool for validating LpxH as a druggable target and as a scaffold for the development of more potent analogs.
Quantitative Analysis of this compound Binding
The inhibitory activity of this compound (AZ1) and its derivatives has been quantified against various LpxH orthologs. The following table summarizes the key inhibition constants (IC₅₀ and Kᵢ) reported in the literature. It is important to note that IC₅₀ values are dependent on assay conditions, particularly substrate concentration, while Kᵢ values represent the intrinsic binding affinity of the inhibitor. For competitive inhibitors, the relationship can be described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ × (1 + [S]/Kₘ).
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Assay Substrate Conc. ([S]) | Kₘ (μM) | Reference |
| This compound (AZ1) | K. pneumoniae LpxH | 360 | ~145 | 100 μM UDP-DAGn | 68.1 | |
| JH-LPH-33 | K. pneumoniae LpxH | - | ~10 | 100 μM UDP-DAGn | 68.1 | |
| JH-LPH-86 | K. pneumoniae LpxH | 85 | - | Not Specified | 68.1 | |
| JH-LPH-90 | K. pneumoniae LpxH | 112 | - | Not Specified | 68.1 | |
| JH-LPH-41 (27b) | K. pneumoniae LpxH | - | - | Not Specified | - | |
| JH-LPH-45 (8) | K. pneumoniae LpxH | - | - | Not Specified | - | |
| JH-LPH-50 (13) | K. pneumoniae LpxH | - | - | Not Specified | - |
Note: Some Ki values were calculated from reported IC50 values using the Cheng-Prusoff equation where KM was available. Missing values indicate data not specified in the cited literature.
Structural Basis of this compound Inhibition
Crystallographic studies of LpxH in complex with its product (lipid X) and with this compound (AZ1) have provided profound insights into the inhibitor's binding mode.
-
Binding Site: this compound does not bind to the catalytic active site where the dimanganese cluster resides. Instead, it occupies the L-shaped hydrophobic chamber typically filled by the 2-N-linked acyl chain of the substrate, UDP-DAGn. This makes this compound a competitive inhibitor with respect to the substrate.
-
Conformation: The inhibitor fits snugly within this chamber. The indoline (B122111) ring of AZ1 is situated adjacent to the active site, while its N-CF₃-phenyl substituted piperazine group extends towards the outer opening of the acyl-chain binding pocket. The sulfonyl group induces a sharp kink in the molecule's conformation, which is critical for its proper fit.
-
Key Interactions: The binding is stabilized by a network of hydrophobic and van der Waals interactions with residues lining the chamber. The overlay of the this compound-bound structure with the lipid X-bound structure clearly shows the inhibitor mimicking the binding of the N-acyl chain of the natural substrate.
-
Ligand Dynamics and Cryptic Pockets: Intriguingly, while X-ray crystallography revealed a single conformation of bound AZ1, solution NMR studies have shown the presence of at least two distinct conformations in equilibrium. This dynamic behavior delineates a "cryptic inhibitor envelope" that is larger than the static crystal structure suggests. This discovery has been instrumental in designing more potent analogs, such as JH-LPH-33, which feature substitutions that occupy these transiently available spaces.
Visualizing Key Pathways and Processes
The Raetz Pathway of Lipid A Biosynthesis
Caption: The Raetz pathway for lipid A biosynthesis in E. coli.
LpxH Catalytic Mechanism and Inhibition
Caption: Competitive inhibition of LpxH by this compound (AZ1).
Experimental Workflow for LpxH Inhibition Assay
Caption: Workflow for the LpxE-coupled malachite green assay.
Experimental Protocols
Accurate characterization of LpxH inhibitors relies on robust enzymatic assays. The two most prominent methods are the traditional autoradiographic assay and a more recent, non-radioactive coupled assay.
32P-Autoradiographic Thin-Layer Chromatography (TLC) Assay
This classic method directly monitors the conversion of radiolabeled substrate to product.
-
Substrate Preparation: The substrate, UDP-2,3-diacyl-[β-³²P]glucosamine, is synthesized enzymatically.
-
Reaction Mixture: A typical reaction contains assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100), 1 mM MnCl₂, the radiolabeled substrate, and the test inhibitor (or DMSO as a control).
-
Enzyme Addition: The reaction is initiated by adding a purified LpxH enzyme preparation.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Quenching: The reaction is stopped, typically by adding acid (e.g., trichloroacetic acid).
-
TLC Separation: An aliquot of the quenched reaction is spotted onto a silica (B1680970) TLC plate. The plate is developed in a solvent system (e.g., chloroform/methanol/water/acetic acid) to separate the substrate (UDP-DAGn) from the product (lipid X).
-
Detection: The dried TLC plate is exposed to a phosphor screen, and the radioactivity of the separated spots is quantified using a phosphorimager. The percentage of substrate conversion is calculated to determine enzyme activity and inhibition.
LpxE-Coupled Malachite Green Assay
This non-radioactive, colorimetric assay is more suitable for high-throughput screening and has become the standard for characterizing LpxH inhibitors. It relies on a coupling enzyme, LpxE, which is a lipid A 1-phosphatase.
-
LpxH Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100), 1 mM MnCl₂, 1 mM DTT, the substrate UDP-DAGn (e.g., 100 μM), and the desired concentration of the LpxH inhibitor (or DMSO vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a specified concentration of purified LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH).
-
Incubate the reaction at 37°C for a set time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
LpxE Coupling and Phosphate (B84403) Detection:
-
Stop the LpxH reaction and initiate the coupling reaction by adding a purified preparation of the LpxE enzyme. LpxE quantitatively removes the 1-phosphate from the lipid X product generated by LpxH, releasing inorganic phosphate (Pᵢ).
-
After a sufficient incubation period for the LpxE reaction to go to completion, add a malachite green-molybdate reagent.
-
This reagent forms a colored complex with the free inorganic phosphate.
-
Measure the absorbance of the complex, typically between 620-650 nm, using a plate reader.
-
-
Data Analysis: The amount of Pᵢ detected is directly proportional to the amount of lipid X produced by LpxH. A standard curve using known concentrations of phosphate is used for quantification. The activity of LpxH in the presence of the inhibitor is compared to the control to calculate percent inhibition and subsequently determine IC₅₀ values.
Conclusion and Future Directions
This compound (AZ1) has been a pivotal discovery, firmly establishing LpxH as a viable antibacterial target. The detailed understanding of its competitive binding mode, elucidated through structural biology and biophysical methods, has paved the way for structure- and dynamics-based drug design. By targeting a cryptic pocket revealed by the inhibitor's solution-state dynamics, researchers have successfully developed second-generation analogs with significantly enhanced potency. Future efforts will likely focus on optimizing these potent scaffolds to improve their pharmacokinetic properties and broaden their spectrum of activity against clinically relevant wild-type Gram-negative pathogens. The continued exploration of the LpxH-inhibitor interface, aided by the robust experimental protocols outlined here, holds great promise for delivering a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
initial in vitro evaluation of LpxH-IN-2 antibacterial activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluation of LpxH inhibitors, a promising class of antibacterial agents targeting Gram-negative bacteria. While this document focuses on publicly available data for potent LpxH inhibitors, the principles and methodologies described are broadly applicable to the preclinical assessment of novel compounds such as LpxH-IN-2.
The bacterial outer membrane, with its lipopolysaccharide (LPS) layer, is essential for the viability of most Gram-negative bacteria. The biosynthesis of lipid A, the hydrophobic anchor of LPS, is a critical pathway and an attractive target for new antibiotics.[1][2][3] LpxH, a key enzyme in this pathway, catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP.[1][4] Inhibition of LpxH disrupts the integrity of the outer membrane, leading to bacterial cell death, making it a compelling target in the fight against multidrug-resistant Gram-negative pathogens.[1][2]
Core Data Presentation: Antibacterial Activity
The in vitro antibacterial efficacy of LpxH inhibitors is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several notable LpxH inhibitors against key Gram-negative pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
| AZ1 | K. pneumoniae (ATCC 10031) | >64[1][5] |
| E. coli (WT) | >64[5] | |
| JH-LPH-28 | K. pneumoniae (ATCC 10031) | 2.8[5] |
| JH-LPH-33 | K. pneumoniae (ATCC 10031) | 1.6[1][5][6] |
| E. coli (WT) | >64[5][7] | |
| JH-LPH-86 | K. pneumoniae (ATCC 10031) | 0.25[8] |
| JH-LPH-92 | K. pneumoniae (ATCC 10031) | 0.08[8] |
| JH-LPH-97 | K. pneumoniae (ATCC 10031) | 0.10[8] |
| JH-LPH-107 | K. pneumoniae (10031) | 0.04[3] |
| E. coli (25922) | 0.31[3] | |
| Unnamed Roche Compound | K. pneumoniae (ATCC 43816, rifampin-resistant) | 0.56[9] |
| E. coli (BW 25113) | 0.56[9] | |
| E. coli (ATCC 25922) | 0.56[9] |
Signaling Pathway and Mechanism of Action
LpxH is a crucial enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria. Its inhibition disrupts the formation of the outer membrane, a critical protective barrier.
Figure 1. The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution methods described by the Clinical and Laboratory Standards Institute (CLSI).[5]
1. Materials and Reagents:
-
LpxH inhibitor stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., K. pneumoniae, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile water)
-
2-propanol or SDS-HCl solution
-
Spectrophotometer (plate reader)
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Inhibitor Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the LpxH inhibitor stock solution to the first well of each row to achieve the highest desired concentration, accounting for the final assay volume.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted inhibitor.
-
Include a positive control (MHB with inoculum, no inhibitor) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding 100 µL of 2-propanol or a similar solubilizing agent.
-
Measure the absorbance at 570 nm. The MIC is defined as the lowest inhibitor concentration that inhibits bacterial growth, often determined as a significant reduction in absorbance compared to the positive control.[4][8]
-
Figure 2. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the antibacterial agent over time.
1. Materials and Reagents:
-
Same as for the MIC assay, with the addition of sterile agar plates for colony counting.
2. Procedure:
-
Prepare bacterial cultures in MHB to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Add the LpxH inhibitor at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without the inhibitor.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. For instance, JH-LPH-107 has been shown to be bactericidal against K. pneumoniae, causing a >1000-fold reduction in bacterial viability within 6 hours at or above its MIC.[3][8]
Conclusion
The in vitro evaluation of LpxH inhibitors such as this compound is a critical first step in the drug development pipeline. The methodologies outlined in this guide provide a robust framework for characterizing the antibacterial activity and mechanism of action of this promising new class of antibiotics. The potent activity observed for several LpxH inhibitors against clinically relevant Gram-negative pathogens underscores the therapeutic potential of targeting the lipid A biosynthesis pathway.
References
- 1. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LpxH inhibitors for gram-negative bacterial infections disclosed in Roche patent | BioWorld [bioworld.com]
LpxH-IN-2: A Technical Guide to its Application as a Probe in Lipid A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health, necessitating the discovery of novel therapeutic agents that act on previously unexploited cellular pathways. The biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that forms the outer monolayer of the Gram-negative outer membrane, is an essential process for bacterial viability and an attractive target for new antibiotics.[1][2][3] LpxH, a crucial enzyme in the Raetz pathway of lipid A biosynthesis, catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[4][5] Inhibition of LpxH not only disrupts the integrity of the outer membrane but can also lead to the accumulation of toxic lipid A intermediates, offering a dual mechanism of bacterial killing.[3][6]
LpxH-IN-2 and its analogs represent a class of potent and specific inhibitors of LpxH. This technical guide provides an in-depth overview of this compound as a chemical probe for studying lipid A biosynthesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental workflows.
The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition
The biosynthesis of Kdo2-lipid A in Escherichia coli is a nine-step enzymatic process.[7][8][9] LpxH carries out the fourth, committed step in this pathway. The inhibition of LpxH by probes such as this compound blocks the formation of lipid X, a critical precursor for the subsequent steps in the pathway.
References
- 1. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
The Crucial Role of the Dimanganese Cluster in LpxH for Potent Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibiotic targets and therapeutic agents. One such promising target is the UDP-2,3-diacylglucosamine hydrolase, LpxH, an essential enzyme in the lipid A biosynthetic pathway.[1][2][3][4] Lipid A is a critical component of the lipopolysaccharide (LPS) that constitutes the outer membrane of Gram-negative bacteria, and its disruption leads to bacterial death.[4][5] A key feature of LpxH is its active site, which harbors a dimanganese (Mn2+) cluster essential for both its structural integrity and catalytic activity.[1][6][7][8] This technical guide delves into the significance of this dimanganese cluster in the binding of a new class of potent LpxH inhibitors, exemplified by compounds that achieve chelation of this metal center.
The LpxH-Catalyzed Reaction and its Inhibition
LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine (B1682114) monophosphate (UMP).[1][6] This is a critical step in the Raetz pathway of lipid A biosynthesis.[1][5] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, providing a dual mechanism of antibacterial action.[1][9]
Recent advances in drug discovery have led to the development of sulfonyl piperazine-based LpxH inhibitors.[1][4] While early compounds in this class showed promise, a significant breakthrough was achieved with the design of inhibitors that directly interact with the active site's dimanganese cluster. This interaction, a form of metal chelation, has been shown to dramatically enhance the potency of these inhibitors.[1][2][3]
Quantitative Analysis of Inhibitor Potency
The development of LpxH inhibitors has been guided by a structure-activity relationship (SAR) approach, with a focus on enhancing their binding affinity. The data clearly demonstrates that inhibitors capable of chelating the dimanganese cluster exhibit significantly lower inhibition constants (Ki) and IC50 values.
| Compound | Description | Ki (nM) for K. pneumoniae LpxH | IC50 (nM) for K. pneumoniae LpxH | Reference |
| JH-LPH-33 | Non-chelating potent analog | 10 | 26 | [1] |
| JH-LPH-45 (8) | Dimanganese-chelating inhibitor | 7.3 | 18 | [1] |
| JH-LPH-50 (13) | Dimanganese-chelating inhibitor | 3.1 | - | [1] |
| AZ1 | First-in-class sulfonyl piperazine (B1678402) inhibitor | - | 360 | [10][11] |
| JH-LPH-28 | Fluoro-substituted analog of AZ1 | - | 110 | [10] |
| JH-LPH-86 | Pyridine-containing analog | - | 85 | [11] |
| JH-LPH-90 | Pyridine-containing analog | - | 112 | [11] |
| Compound | IC50 (nM) for E. coli LpxH | Reference |
| AZ1 | 140 | [10] |
| JH-LPH-33 | 46 | [10] |
| JH-LPH-28 | 83 | [10] |
The Structural Basis of Enhanced Binding
X-ray crystallography studies of LpxH in complex with these inhibitors have provided invaluable insights into their binding mode.[5][10][12] Non-chelating inhibitors, such as AZ1 and JH-LPH-33, primarily occupy a hydrophobic, L-shaped acyl chain-binding chamber adjacent to the active site.[1][9][10]
In contrast, inhibitors like JH-LPH-45 and JH-LPH-50 possess a chemical moiety, typically a hydroxamic acid group, that extends into the active site and directly coordinates with the two manganese ions.[1] Specifically, the N-hydroxyl group of the hydroxamic acid bridges the two manganese ions, while the carbonyl oxygen interacts with one of the manganese ions.[1] This chelation firmly anchors the inhibitor in the active site, leading to a significant improvement in potency.[1][2][3]
Experimental Protocols
The characterization of LpxH inhibitors involves a series of standardized biochemical and microbiological assays.
LpxE-Coupled LpxH Activity Assay
This assay is used to determine the enzymatic activity of LpxH and the potency of its inhibitors.
Principle: This is a coupled-enzyme assay where the product of the LpxH reaction, lipid X, is utilized by a subsequent enzyme, LpxE, which is a phosphatase. The release of inorganic phosphate (B84403) by LpxE is then detected colorimetrically.
Detailed Protocol:
-
Reaction Mixtures: Two separate reaction mixtures are prepared.
-
Mixture 1 (Substrate Mixture): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 200 µM of the LpxH substrate, UDP-DAGn.[1]
-
Mixture 2 (Enzyme/Inhibitor Mixture): Contains the same buffer components as Mixture 1, but instead of the substrate, it includes LpxH (e.g., 20 ng/mL) and the inhibitor at twice the desired final concentration.[1]
-
-
Pre-incubation: Both mixtures are pre-incubated at 37°C for 10 minutes.[1]
-
Reaction Initiation: The reaction is initiated by adding an equal volume of Mixture 2 to Mixture 1. The final reaction will have the desired concentrations of substrate (e.g., 100 µM), enzyme (e.g., 10 ng/mL), and inhibitor.[1]
-
LpxE Addition and Phosphate Detection: After a defined incubation period, the reaction is coupled to the LpxE-dependent detection of inorganic phosphate.
-
Data Analysis: The rate of phosphate production is measured, and the percentage of inhibition at various inhibitor concentrations is calculated. IC50 values are determined by fitting the data to a dose-response curve. The inhibition constant (Ki) for competitive inhibitors can be calculated using the Cheng-Prusoff equation or by measuring IC50 values at different substrate concentrations.[13]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium.
Detailed Protocol:
-
Bacterial Culture Preparation: An overnight culture of the test bacterium (e.g., K. pneumoniae or E. coli) is diluted to a standardized optical density (e.g., OD600 of 0.006) in cation-adjusted Mueller-Hinton broth.[1][14][15]
-
Inhibitor Dilution Series: The inhibitor is serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the inhibitor dilutions.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[15]
-
Growth Assessment: Bacterial growth is assessed visually or by measuring the optical density. The MIC is the lowest inhibitor concentration at which no visible growth occurs.[13] Alternatively, a reagent like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to assess cell viability, where a color change indicates metabolic activity.[1][14]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships discussed in this guide.
Caption: The Raetz pathway of lipid A biosynthesis, highlighting the LpxH-catalyzed step.
Caption: Mechanism of potent LpxH inhibition via chelation of the dimanganese cluster.
Caption: A generalized workflow for the evaluation of LpxH inhibitors.
Conclusion
The dimanganese cluster within the active site of LpxH is a critical feature for both catalysis and potent inhibitor binding. The development of inhibitors that can effectively chelate this metal cluster has proven to be a highly successful strategy for enhancing their potency. This approach, guided by structural biology and detailed biochemical characterization, has paved the way for the discovery of a new generation of antibiotics targeting multidrug-resistant Gram-negative pathogens. The continued exploration of the LpxH active site and the refinement of dimanganese-chelating inhibitors hold significant promise for addressing the pressing challenge of antibiotic resistance.
References
- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LpxH Inhibitors Chelating the Active Site Dimanganese Metal Cluster of LpxH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of LpxH Inhibitors Chelating the Active Site Dimanganese Metal Cluster of LpxH (Journal Article) | OSTI.GOV [osti.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UDP-diacylglucosamine pyrophosphohydrolase LpxH in lipid A biosynthesis utilizes Mn2+ cluster for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of the essential Haemophilus influenzae UDP-diacylglucosamine pyrophosphohydrolase LpxH in lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Sulfonyl Piperazine Scaffold: A Foundational Guide to LpxH Inhibition in Gram-Negative Bacteria
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The imperative for novel antibiotics with unique mechanisms of action has driven research toward previously unexploited essential pathways in these pathogens. One of the most promising of these is the Raetz pathway of lipopolysaccharide (LPS) biosynthesis, a critical process for the formation of the outer membrane. Within this pathway, the enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH) has emerged as a key target. This whitepaper provides an in-depth technical guide to the foundational research on the sulfonyl piperazine (B1678402) scaffold, a pivotal chemical class in the development of LpxH inhibitors.
Introduction: The Rationale for Targeting LpxH
Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier to many antibiotics.[1] The primary component of the outer leaflet of this membrane is LPS, which is essential for bacterial viability and virulence.[1] The biosynthesis of lipid A, the hydrophobic anchor of LPS, is accomplished via the multi-enzyme Raetz pathway.[2][3]
LpxH, a metalloenzyme containing a di-manganese cluster in its active site, catalyzes the fourth step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and uridine (B1682114) monophosphate (UMP).[4] Inhibition of LpxH not only halts the production of lipid A, thereby compromising the integrity of the outer membrane, but also leads to the accumulation of the toxic intermediate UDP-DAGn. This dual mechanism of action makes LpxH a highly attractive target for the development of new antibacterial agents.
The discovery of AZ1, a sulfonyl piperazine-containing compound, as the first LpxH inhibitor by AstraZeneca, paved the way for extensive research into this chemical scaffold. Subsequent structure-activity relationship (SAR) studies have led to the design and synthesis of numerous analogs with significantly improved potency.
The Raetz Pathway of Lipid A Biosynthesis
The Raetz pathway is a conserved nine-enzyme pathway responsible for the synthesis of Kdo2-lipid A, the minimal essential component of LPS for the viability of most Gram-negative bacteria. The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of enzymatic steps in the cytoplasm and at the inner membrane.
Caption: The Raetz Pathway for Lipid A Biosynthesis.
Quantitative Data Summary
The following tables summarize the in vitro activity of key sulfonyl piperazine LpxH inhibitors against LpxH from various Gram-negative pathogens and their antibacterial activity.
Table 1: In Vitro LpxH Inhibition Data
| Compound | Target Organism | Assay Type | IC50 (µM) | Ki (nM) | Reference |
| AZ1 | K. pneumoniae | LpxE-coupled | 0.36 | ~145 | |
| AZ1 | E. coli | LpxE-coupled | 0.14 | - | |
| JH-LPH-28 | K. pneumoniae | LpxE-coupled | 0.11 | - | |
| JH-LPH-28 | E. coli | LpxE-coupled | 0.083 | - | |
| JH-LPH-33 | K. pneumoniae | LpxE-coupled | 0.026 | 10 | |
| JH-LPH-45 | K. pneumoniae | LpxE-coupled | - | 7.3 | |
| JH-LPH-50 | K. pneumoniae | LpxE-coupled | - | 3.1 | |
| JH-LPH-106 | E. coli | LpxE-coupled | - | 0.02-0.05 | |
| JH-LPH-107 | E. coli | LpxE-coupled | - | 0.02-0.05 | |
| JH-LPH-106 | K. pneumoniae | LpxE-coupled | - | 0.02-0.05 | |
| JH-LPH-107 | K. pneumoniae | LpxE-coupled | - | 0.02-0.05 |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | E. coli (ΔtolC) (µg/mL) | K. pneumoniae (WT) (µg/mL) | Reference |
| AZ1 | 0.25 | >64 | |
| JH-LPH-33 | - | 1.6 | |
| JH-LPH-107 | - | - |
Experimental Protocols
General Synthesis of Sulfonyl Piperazine LpxH Inhibitors
The synthesis of sulfonyl piperazine LpxH inhibitors is typically achieved through a convergent approach, coupling a substituted piperazine with a substituted indoline (B122111) or aniline (B41778) sulfonyl chloride. The following diagram illustrates the general synthetic workflow.
Caption: General Synthetic Workflow for Sulfonyl Piperazine LpxH Inhibitors.
A representative synthetic procedure for the preparation of an indoline urea (B33335) analog is as follows: Treatment of a known piperazinyl sulfonyl indoline with triphosgene, followed by coupling with an appropriate amine (e.g., ethyl 5-aminopentanoate), and subsequent basic hydrolysis affords the corresponding carboxylic acid. The carboxylic acid can then be converted to a hydroxamic acid through treatment with ClCO2Et/Et3N/NH2OTBS, followed by TBS deprotection with TFA.
LpxE-Coupled Malachite Green Assay for LpxH Inhibition
This assay provides a non-radioactive, colorimetric method for measuring LpxH activity. The assay relies on the conversion of the LpxH product, lipid X, to 2,3-diacyl-glucosamine and inorganic phosphate (B84403) (Pi) by the enzyme LpxE. The released Pi is then quantified using a malachite green-based reagent.
Materials:
-
20 mM Tris-HCl, pH 8.0
-
0.5 mg/mL BSA
-
0.02% Triton X-100
-
1 mM MnCl2
-
1 mM DTT
-
10% DMSO
-
UDP-DAGn (substrate)
-
LpxH enzyme
-
LpxE enzyme
-
Inhibitor compound
-
5 mM EDTA
-
Malachite green reagent
Procedure:
-
Prepare two reaction mixtures:
-
Mixture 1 (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM UDP-DAGn.
-
Mixture 2 (Enzyme/Inhibitor): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, LpxH (e.g., 20 ng/mL), and 2x concentration of the inhibitor.
-
-
Pre-incubate both mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate, 10 ng/mL LpxH, and 1x inhibitor concentration.
-
At desired time points, quench the LpxH reaction by transferring an aliquot of the reaction mixture to a well of a 96-well plate containing 5 mM EDTA.
-
Add purified Aquifex aeolicus LpxE to a final concentration of 5 µg/mL and incubate at 37°C for 30 minutes.
-
Stop the LpxE reaction by adding formic acid to a final concentration of 3.75 M.
-
Add the malachite green reagent (diluted five-fold) and incubate at room temperature for 30 minutes.
-
Measure the absorbance at 620 nm.
Caption: LpxE-Coupled Malachite Green Assay Workflow.
Broth Microdilution MIC Assay
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial culture
-
Inhibitor compound
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in a 96-well plate.
-
Grow an overnight culture of the test bacteria and dilute it in CAMHB to a final optical density at 600 nm (OD600) of approximately 0.006.
-
Inoculate each well of the 96-well plate containing the serially diluted inhibitor with the bacterial suspension.
-
Incubate the plates at 37°C for 18-22 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
For quantitative assessment, 10 µL of MTT (5 mg/mL) can be added to each well and incubated for 3 hours. The resulting formazan (B1609692) is solubilized with 2-propanol, and the absorbance is read at 570 nm with a reference wavelength of 690 nm.
Conclusion and Future Directions
The sulfonyl piperazine scaffold has proven to be a robust starting point for the development of potent LpxH inhibitors. Through systematic SAR studies, researchers have identified key structural features that govern inhibitory activity, leading to the design of compounds with nanomolar and even sub-nanomolar potency against LpxH. A significant breakthrough has been the development of inhibitors that chelate the di-manganese cluster in the active site of LpxH, which has been shown to significantly enhance potency.
Despite these advances, challenges remain. A primary hurdle is achieving potent activity against wild-type Gram-negative bacteria, which often possess efficient efflux pumps that can expel the inhibitors. Future research will likely focus on optimizing the physicochemical properties of these compounds to improve their penetration across the bacterial outer membrane and evade efflux. The development of pyridinyl sulfonyl piperazine analogs represents a promising step in this direction, with some compounds exhibiting potent activity against wild-type Enterobacterales.
References
- 1. WO2024211444A2 - Antibiotics comprising lpxh-targeting compounds and methods of making and using the same - Google Patents [patents.google.com]
- 2. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications – Zhou Lab [sites.duke.edu]
Methodological & Application
Application Notes and Protocols for Establishing a Non-Radioactive LpxH In Vitro Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxH, a UDP-2,3-diacylglucosamine pyrophosphatase, is an essential enzyme in the lipid A biosynthetic pathway in the majority of Gram-negative bacteria.[1][2][3] The Raetz pathway, to which LpxH belongs, is critical for the formation of the outer membrane of these bacteria.[1][4] The inhibition of LpxH not only disrupts this essential pathway but also leads to the accumulation of toxic lipid intermediates, making it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[2][4]
Traditionally, the activity of LpxH has been monitored using a ³²P-radioautographic thin-layer chromatography assay.[5] However, this method is not ideal for high-throughput screening (HTS) of potential inhibitors due to safety concerns and the cumbersome nature of handling radioactive materials. This document provides detailed protocols for a robust and sensitive non-radioactive in vitro assay for LpxH activity, facilitating the rapid screening and characterization of LpxH inhibitors.
The primary method described is an enzyme-coupled spectrophotometric assay that is well-suited for HTS applications.
LpxH Signaling Pathway
LpxH catalyzes the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine (B1682114) monophosphate (UMP).[1][6][7][8] This reaction is a critical step in the lipid A biosynthetic pathway.[3][4] The enzyme is a di-manganese-dependent metalloenzyme belonging to the calcineurin-like phosphoesterase (CLP) family.[1][3][6]
Caption: Simplified schematic of the LpxH-catalyzed reaction in the Raetz pathway.
Non-Radioactive LpxH In Vitro Activity Assay: LpxE-Coupled Malachite Green Assay
This assay quantitatively measures LpxH activity by detecting the inorganic phosphate (B84403) (Pi) released from the LpxH reaction product, lipid X. This is achieved by using a coupling enzyme, Aquifex aeolicus lipid A 1-phosphatase (LpxE), which specifically removes the 1-phosphate from lipid X. The released Pi is then detected colorimetrically using a malachite green-based reagent.[5]
Experimental Workflow
Caption: Workflow for the LpxE-coupled malachite green assay for LpxH activity.
Detailed Protocol
Materials and Reagents:
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
Purified LpxE enzyme (Aquifex aeolicus)
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
LpxH reaction buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Malachite Green Reagent (commercial kits are available, or can be prepared)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
Mixture A (Substrate Mixture): Prepare a solution containing the LpxH reaction buffer with the desired concentration of UDP-DAGn (e.g., 100-200 µM).
-
Mixture B (Enzyme/Inhibitor Mixture): Prepare a solution containing the LpxH reaction buffer with the LpxH enzyme (e.g., 10-20 ng/mL) and the test compound at various concentrations (typically with a final DMSO concentration of 1-10%). For control reactions (100% activity), add DMSO without the inhibitor. For blank reactions (0% activity), omit the LpxH enzyme.
-
-
LpxH Reaction Incubation:
-
Pre-incubate both Mixture A and Mixture B separately at 37°C for 10 minutes.
-
To initiate the reaction, add an equal volume of Mixture B to Mixture A in the wells of the microplate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
LpxE Coupling and Phosphate Detection:
-
Stop the LpxH reaction and initiate the LpxE reaction by adding LpxE enzyme to each well.
-
Incubate to allow for the complete release of phosphate from lipid X.
-
Add the Malachite Green reagent to each well according to the manufacturer's instructions.
-
Allow for color development (typically 15-20 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 nm and 650 nm.
-
Correct for background absorbance using the blank wells.
-
Calculate the percent inhibition for each test compound concentration relative to the control (100% activity) wells.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable equation.
-
Alternative Non-Radioactive Assay: UMP-Glo™ Assay
An alternative method involves the quantification of the UMP produced in the LpxH reaction.[3] The UMP/CMP-Glo™ Glycosyltransferase Assay (Promega) can be adapted for this purpose. This assay converts the UMP product to ATP, which is then detected using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the amount of UMP produced.
Data Presentation
The following tables summarize key quantitative data for LpxH from different bacterial species and the inhibitory activity of representative compounds.
Table 1: Kinetic Parameters of LpxH
| Enzyme Source | Substrate (UDP-DAGn) KM (µM) | Vmax (µmol/mg/min) | Reference(s) |
| Klebsiella pneumoniae | 68.1 ± 6.7 | 554.1 ± 51.0 | [2][9] |
| Escherichia coli | 61.7 | Not Reported | [3][7] |
| Haemophilus influenzae | Not Reported | Not Reported |
Table 2: Inhibitory Activity of Selected Compounds against LpxH
| Compound | Target LpxH | Ki (nM) | IC₅₀ (nM) | Reference(s) |
| AZ1 | K. pneumoniae | 146 | <1000 | [3] |
| JH-LPH-33 | K. pneumoniae | ~10 | Not Reported | [4] |
| JH-LPH-86 | K. pneumoniae | 34 | Not Reported | [3] |
| JH-LPH-90 | K. pneumoniae | 45 | Not Reported | [3] |
| JH-LPH-106 | E. coli | 0.05 | Not Reported | [10] |
| JH-LPH-107 | K. pneumoniae | 0.02 | Not Reported | [10] |
| EBL-3647 | E. coli | 2.6 | Not Reported | [10] |
| EBL-3599 | K. pneumoniae | 1.7 | Not Reported | [10] |
Note: IC₅₀ values are dependent on substrate concentration. Kᵢ values provide a more direct measure of inhibitor potency.[3]
Conclusion
The LpxE-coupled malachite green assay provides a reliable, sensitive, and non-radioactive method for measuring LpxH activity in vitro. Its compatibility with a microplate format makes it highly suitable for high-throughput screening of compound libraries to identify novel LpxH inhibitors. The data and protocols presented here offer a comprehensive guide for establishing this assay in a research or drug discovery setting, thereby accelerating the development of new antibiotics against Gram-negative bacteria.
References
- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Escherichia coli gene encoding the UDP-2,3-diacylglucosamine pyrophosphatase of lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC 3.6.1.54 [iubmb.qmul.ac.uk]
- 9. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for LpxH-IN-2 Against Escherichia coli
Introduction
The outer membrane of Gram-negative bacteria, such as Escherichia coli, is a formidable barrier that protects the cell from harmful substances, including many antibiotics.[1] A critical component of this membrane is lipopolysaccharide (LPS), which is anchored by a glycolipid known as lipid A.[2][3] The biosynthesis of lipid A occurs via the essential, multi-enzyme Raetz pathway.[4][5]
LpxH is a crucial metalloenzyme that catalyzes the fourth step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[6][7][8] Because this step is vital for the formation of the outer membrane and bacterial viability, LpxH has emerged as a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[9][10] LpxH-IN-2 is a potent inhibitor of the LpxH enzyme and has demonstrated antibacterial activity against E. coli.[11]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] The standardized broth microdilution method described herein is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is essential for evaluating the potency of new antibacterial agents.[14]
LpxH in the Lipid A Biosynthesis Pathway
The LpxH enzyme is an integral part of the Raetz pathway, which is responsible for synthesizing Lipid A. Inhibition of LpxH disrupts the pathway, preventing the formation of a complete outer membrane and leading to bacterial cell death.[8][9]
Protocol: Broth Microdilution MIC Assay
This protocol details the broth microdilution method for determining the MIC of this compound against E. coli, conforming to CLSI standards.[14][15]
1. Materials and Reagents
-
This compound
-
Escherichia coli strain (e.g., ATCC® 25922™ or a clinical isolate)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well, U-bottom microtiter plates
-
Sterile 0.85% saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Dimethyl sulfoxide (B87167) (DMSO, if required for compound dissolution)
-
Sterile multichannel pipette reservoirs
2. Equipment
-
Calibrated single and multichannel micropipettes with sterile tips
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Biosafety cabinet
-
Incubator (aerobic, 35°C ± 2°C)
-
Microplate reader (optional, for OD measurement)
3. Experimental Workflow
4. Step-by-Step Procedure
4.1. Preparation of this compound Dilutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 20 times the highest concentration to be tested to minimize solvent effects. For example, to test up to 128 µg/mL, prepare a stock of at least 2.56 mg/mL.
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Initial Dilution: Add a calculated volume of the this compound stock solution to the wells in column 1 to achieve twice the highest desired final concentration. For example, add 10 µL of a 2.56 mg/mL stock to 90 µL of CAMHB in column 1 to get a concentration of 256 µg/mL.
-
Serial Dilution: Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Continue this two-fold serial dilution across the plate to column 10.[16] Discard the final 100 µL from column 10.
-
Controls:
-
Column 11 (Growth Control): Contains 100 µL of CAMHB with no compound.
-
Column 12 (Sterility Control): Contains 100 µL of CAMHB with no compound and will not be inoculated.
-
4.2. Preparation of E. coli Inoculum
-
Primary Culture: From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of E. coli.
-
Suspension: Suspend the colonies in sterile saline. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm), and corresponds to a concentration of approximately 1.5 x 10⁸ CFU/mL.[16][17]
-
Final Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB. A 1:150 dilution is typical (e.g., 0.2 mL of suspension into 29.8 mL of CAMHB) to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will be the final inoculum.
4.3. Inoculation and Incubation
-
Inoculation: Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12.[18]
-
This step dilutes the compound concentrations by a factor of two, achieving the final desired test concentrations. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.[16]
-
Incubation: Cover the plate with a lid and incubate in ambient air at 35°C ± 2°C for 16-20 hours.
4.4. Reading and Interpreting the MIC
-
Visual Inspection: After incubation, place the plate on a dark, non-reflective surface. The sterility control (column 12) should be clear, and the growth control (column 11) should be distinctly turbid.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.[19] This is observed as the first well in the dilution series (from lowest to highest concentration) that remains clear. A small, pinpoint-sized button of cells at the bottom of a U-bottom well is acceptable, but any visible turbidity indicates growth.
Data Presentation
Results should be recorded systematically. The following table provides a template for summarizing the MIC data obtained from the experiment.
| Compound | Bacterial Strain | Concentration Range Tested (µg/mL) | MIC (µg/mL) |
| This compound | E. coli ATCC 25922 | 0.125 - 128 | |
| Control Drug | E. coli ATCC 25922 | e.g., 0.06 - 64 | |
| This compound | Clinical Isolate #1 | 0.125 - 128 |
Interpretation of the Table:
-
Compound: The name of the tested agent (e.g., this compound).
-
Bacterial Strain: The specific strain of E. coli used.
-
Concentration Range Tested: The final concentrations of the compound in the wells after inoculation.
-
MIC (µg/mL): The lowest concentration from the tested range that showed no visible bacterial growth after the incubation period. This single value represents the result of the assay.
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lipid A assembly pathway: the work of Christian Raetz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | LpxH Inhibitor | MedChemExpress [medchemexpress.eu]
- 12. idexx.com [idexx.com]
- 13. idexx.dk [idexx.dk]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. sanfordguide.com [sanfordguide.com]
Application of LpxH-IN-2 in High-Throughput Screening for New Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health, necessitating the discovery of antibiotics with novel mechanisms of action. A promising therapeutic strategy involves targeting essential bacterial pathways that are absent in humans, such as the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) and is indispensable for the integrity of the outer membrane of most Gram-negative bacteria.[1] The enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) is a key player in this pathway, catalyzing the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP.[2][3] As an essential enzyme in the majority of clinically important Gram-negative pathogens, LpxH has emerged as an attractive target for the development of new antibiotics.[1][4]
Inhibition of LpxH offers a dual mechanism of bacterial killing: it not only halts the production of the essential lipid A but also leads to the accumulation of toxic lipid A intermediates in the bacterial inner membrane.[5] The discovery of the first LpxH inhibitor, a sulfonyl-piperazine compound named AZ1, through a high-throughput phenotypic screen validated LpxH as a druggable target.[1][6] Subsequent research has focused on developing more potent analogs, such as LpxH-IN-2 and other derivatives, to improve efficacy and pharmacokinetic properties.
These application notes provide a detailed overview and protocols for the use of LpxH inhibitors, exemplified by compounds like this compound (a conceptual placeholder for advanced LpxH inhibitors), in high-throughput screening (HTS) campaigns to identify and characterize new antibiotic candidates.
The Raetz Pathway of Lipid A Biosynthesis
The biosynthesis of Lipid A in Gram-negative bacteria follows the Raetz pathway, a series of enzymatic steps that are essential for bacterial viability. LpxH catalyzes a critical step in this pathway.
References
- 1. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Employing LpxH-IN-2 in Studies of Bacterial Membrane Integrity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the development of antibiotics with novel mechanisms of action.[1] A promising therapeutic strategy involves targeting the biosynthesis of lipid A, an essential component of the outer membrane of these bacteria.[1] LpxH, a crucial enzyme in the Raetz pathway of lipid A synthesis, has been identified as a compelling target for new antibacterial agents. This document provides detailed application notes and protocols for utilizing LpxH-IN-2, a representative small-molecule inhibitor of LpxH, in studies focused on bacterial membrane integrity.
LpxH is a manganese-dependent phosphoesterase that catalyzes the conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP. This reaction is a critical step in the formation of lipid A, which anchors the lipopolysaccharide (LPS) layer to the outer membrane. Inhibition of LpxH disrupts this pathway, leading to a loss of outer membrane integrity and subsequent bacterial cell death. Furthermore, the inhibition of LpxH can lead to the accumulation of toxic lipid A intermediates, contributing to a dual-killing mechanism.
Mechanism of Action of LpxH Inhibitors
LpxH inhibitors, such as the pioneering compound AZ1 and its analogs, act by binding to the LpxH enzyme and blocking its catalytic activity. Structural studies have revealed that these inhibitors occupy the acyl chain-binding chamber of LpxH, preventing the substrate from accessing the active site. This inhibition is competitive, with inhibitors vying with the natural substrate, UDP-DAGn.
Data Presentation: Inhibitory Activity of LpxH Inhibitors
The following table summarizes the quantitative data for various LpxH inhibitors, providing a comparative overview of their potency against LpxH from different Gram-negative pathogens.
| Inhibitor | Target Organism | Assay Type | IC50 (µM) | KI (nM) | Reference |
| AZ1 | Klebsiella pneumoniae | LpxE-coupled | 0.36 | ~145 | |
| AZ1 | Escherichia coli | LpxE-coupled | 0.14 | - | |
| JH-LPH-28 | Klebsiella pneumoniae | LpxE-coupled | 0.11 | - | |
| JH-LPH-28 | Escherichia coli | LpxE-coupled | 0.083 | - | |
| JH-LPH-33 | Klebsiella pneumoniae | LpxE-coupled | 0.026 | ~10 | |
| JH-LPH-33 | Escherichia coli | LpxE-coupled | 0.046 | - | |
| JH-LPH-50 | Klebsiella pneumoniae | LpxE-coupled | - | 3.1 | |
| Compound 8 | Klebsiella pneumoniae | LpxE-coupled | 0.018 | 7.3 | |
| Compound 13 | Klebsiella pneumoniae | LpxE-coupled | 0.0077 | 3.1 |
Experimental Protocols
Protocol 1: In Vitro LpxH Activity Assay (LpxE-Coupled Malachite Green Assay)
This assay measures the release of inorganic phosphate (B84403), a byproduct of the LpxH reaction when coupled with the phosphatase activity of Aquifex aeolicus LpxE.
Materials:
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
Purified Aquifex aeolicus LpxE enzyme
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
Malachite Green Reagent
-
96-well microplates
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare two reaction mixtures:
-
Mixture 1 (Substrate Mix): In the Assay Buffer, prepare a 2x concentration of the UDP-DAGn substrate (e.g., 200 µM for a final concentration of 100 µM).
-
Mixture 2 (Enzyme/Inhibitor Mix): In the Assay Buffer, prepare a 2x concentration of the LpxH enzyme (e.g., 20 ng/mL for K. pneumoniae LpxH) and the desired 2x concentration of this compound. Include a DMSO control.
-
-
Add equal volumes of Mixture 2 to the wells of a 96-well plate.
-
To initiate the reaction, add an equal volume of Mixture 1 to each well. The final reaction volume should be consistent (e.g., 50 µL).
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 5 mM EDTA).
-
Add purified A. aeolicus LpxE to each well and incubate to release the phosphate from lipid X.
-
Add the Malachite Green Reagent to each well and incubate at room temperature for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an inhibitor that prevents visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
96-well microplates
-
Bacterial culture grown overnight
-
Spectrophotometer (OD₆₀₀)
-
Incubator at 37°C
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (optional, for viability staining)
Procedure:
-
Prepare a serial dilution of this compound in CAMHB in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Dilute the overnight bacterial culture in CAMHB to a final optical density at 600 nm (OD₆₀₀) of approximately 0.006.
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the inhibitor that shows no turbidity (no bacterial growth).
-
(Optional) For a more quantitative assessment of viability, add MTT solution to each well and incubate for an additional 1-3 hours. Living cells will reduce the yellow MTT to purple formazan.
Protocol 3: Assessment of Bacterial Membrane Integrity
This protocol uses fluorescent dyes to assess the integrity of the bacterial outer and inner membranes following treatment with an LpxH inhibitor.
Materials:
-
Bacterial strain of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
N-Phenyl-1-naphthylamine (NPN) solution (for outer membrane permeabilization)
-
Propidium Iodide (PI) solution (for inner membrane permeabilization)
-
Fluorescence microplate reader or fluorometer
Procedure for Outer Membrane Integrity (NPN Assay):
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them to a specific OD₆₀₀ in PBS.
-
Add NPN to the cell suspension. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment.
-
Add this compound at various concentrations to the cell suspension.
-
Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates that NPN is partitioning into the damaged outer membrane.
Procedure for Inner Membrane Integrity (PI Assay):
-
Prepare the bacterial cell suspension as described above.
-
Add PI to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.
-
Add this compound at various concentrations.
-
Incubate for a specific period.
-
Measure the fluorescence intensity. An increase in fluorescence indicates that PI has entered the cells through a compromised inner membrane and is intercalating with the DNA.
Visualizations
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for assessing bacterial outer and inner membrane integrity.
References
Application Notes and Protocols: Synthesis of LpxH-IN-2 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and evaluation of derivatives based on the LpxH inhibitor scaffold, exemplified by compounds structurally related to AZ1 and its successors. The protocols outlined below are based on established literature and are intended to guide the development of novel antibiotics targeting the LpxH enzyme in Gram-negative bacteria.
Introduction
LpxH, a UDP-2,3-diacylglucosamine pyrophosphatase, is a critical enzyme in the Raetz pathway of lipid A biosynthesis in many Gram-negative pathogens.[1][2][3] Its inhibition disrupts the formation of the outer membrane, leading to bacterial cell death, and can also cause the accumulation of toxic intermediates.[3][4] The sulfonyl piperazine (B1678402) scaffold, first identified in the compound AZ1, has proven to be a promising starting point for the development of potent LpxH inhibitors.[2][5] This document details the synthetic strategies, experimental protocols, and structure-activity relationship (SAR) data for the derivatization of this core structure.
General Synthetic Strategy: Sulfonyl Piperazine Scaffold
The core structure of LpxH inhibitors like AZ1 and its derivatives consists of a central sulfonyl piperazine moiety. The synthesis of derivatives generally involves a modular approach, allowing for modifications at three key positions to explore the structure-activity relationship (SAR):
-
The Aryl Sulfonyl Group: Modification of the aromatic ring attached to the sulfonyl group.
-
The Piperazine Core: While generally conserved, substitutions on the piperazine ring can be explored.
-
The N-Acyl Group: Extension and modification of the N-acyl chain to interact with different pockets of the LpxH active site.[1][5]
A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of sulfonyl piperazine-based LpxH inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Sulfonyl Piperazine Intermediate
This protocol describes a general method for the coupling of an aryl sulfonyl chloride with piperazine, which is a key step in generating the core scaffold.
Materials:
-
Substituted aryl sulfonyl chloride (1.0 eq)
-
Piperazine (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA to the piperazine solution.
-
Slowly add a solution of the substituted aryl sulfonyl chloride in DCM to the cooled piperazine solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired sulfonyl piperazine intermediate.
Protocol 2: N-Acylation of the Piperazine Intermediate
This protocol details the final step of coupling an acyl group to the synthesized sulfonyl piperazine intermediate.
Materials:
-
Sulfonyl piperazine intermediate (1.0 eq)
-
Substituted acetyl chloride or carboxylic acid (1.1 eq)
-
Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure (using an acyl chloride):
-
Dissolve the sulfonyl piperazine intermediate in DCM and cool to 0 °C.
-
Add TEA or DIPEA to the solution.
-
Slowly add the substituted acetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work up the reaction as described in Protocol 1 (steps 6-9).
-
Purify the final product by silica gel column chromatography or preparative HPLC.
Protocol 3: LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)
This non-radioactive, colorimetric assay is used to determine the inhibitory activity of synthesized compounds against the LpxH enzyme.[6][7] The assay measures the amount of inorganic phosphate (B84403) released from the product of the LpxH reaction.
Principle: LpxH hydrolyzes UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP. The lipid A 1-phosphatase LpxE is then used to quantitatively remove the 1-phosphate from lipid X. The released inorganic phosphate is detected using a malachite green reagent.
Caption: Workflow for the LpxE-coupled malachite green assay for LpxH activity.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl₂, and DTT.[8]
-
Dispense the reaction mixture into a 96-well plate.
-
Add the test inhibitor compound at various concentrations (typically in DMSO).
-
Add the LpxH enzyme solution and pre-incubate at 37 °C for 10 minutes.[8]
-
Initiate the reaction by adding the substrate, UDP-DAGn.
-
Incubate the reaction at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the LpxH reaction and initiate the LpxE reaction by adding LpxE enzyme.
-
Incubate to allow for the complete release of phosphate from lipid X.
-
Add the malachite green reagent to the wells.
-
After color development, measure the absorbance at ~620-650 nm using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine IC₅₀ values by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Data
Systematic modification of the sulfonyl piperazine scaffold has led to the identification of key structural features that enhance inhibitory potency. The following table summarizes representative SAR data for a series of LpxH inhibitors based on the AZ1 scaffold.
| Compound ID | Aryl Sulfonyl Group | N-Acyl Group Extension | KpLpxH Inhibition (vᵢ/v₀ at 0.1 µM) | Key Findings |
| AZ1 (1) | 2,4-dichlorophenyl | N-acetyl | 0.78 | Initial hit compound, moderate potency.[1] |
| JH-LPH-33 (2) | 3-bromo-5-(trifluoromethyl)phenyl | N-acetyl | 0.21 | Enhanced potency by exploiting hydrophobic pockets.[1][5] |
| JH-LPH-41 (3) | 3-bromo-5-(trifluoromethyl)phenyl | N-acyl hydroxamate | - | N-acyl extension reaches into the active site.[1][5] |
| Compound 7 | Indoline core | Carboxylate | 0.30 | Substitution of hydroxamate with carboxylate reduces activity.[1] |
| JH-LPH-45 (8) | Indoline core | Hydroxamate | 0.18 | Indoline core improves potency over the original aniline (B41778) core.[1] |
| JH-LPH-50 (13) | Methylene-extended linker | Hydroxamate | - | Designed to chelate the di-manganese cluster in the active site.[1] |
Data compiled from literature reports.[1][5]
Target Pathway: The Raetz Pathway of Lipid A Biosynthesis
LpxH catalyzes the fourth step in the conserved Raetz pathway, which is essential for the viability of most Gram-negative bacteria.[3][9] Understanding this pathway is crucial for contextualizing the mechanism of action of LpxH inhibitors.
Caption: The Raetz pathway for lipid A biosynthesis, highlighting the LpxH-catalyzed step.
Conclusion
The sulfonyl piperazine scaffold serves as a robust platform for the design and synthesis of novel LpxH inhibitors. By employing the synthetic and analytical protocols described herein, researchers can efficiently generate and evaluate new derivatives. The provided SAR data underscores the importance of targeting specific hydrophobic and polar pockets within the LpxH active site to achieve high potency. Continued efforts in this area hold significant promise for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.
References
- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]
- 6. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. [scholars.duke.edu]
- 8. pnas.org [pnas.org]
- 9. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Solubilizing and Storing LpxH-IN-2 for Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the solubilization and storage of LpxH-IN-2, a potent inhibitor of the UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), for use in various experimental settings. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a hydrophobic small molecule, and its solubility in aqueous solutions is limited. Therefore, organic solvents are necessary to prepare stock solutions. While specific quantitative solubility data for this compound in various solvents is not publicly available and is typically provided in the manufacturer's Certificate of Analysis, data for a structurally related compound, LpxH-IN-AZ1, offers valuable guidance.
Table 1: Solubility Data for LpxH-IN-AZ1 (as a reference for this compound)
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 55.13 mM | Ultrasonic agitation, warming, and heating to 60°C may be required to achieve maximum solubility. |
Disclaimer: The solubility data presented above is for the related compound LpxH-IN-AZ1. Researchers should consult the Certificate of Analysis for this compound for specific solubility information or perform their own solubility tests.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following storage recommendations are based on general guidelines for hydrophobic small molecules and data available for similar compounds.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously to dissolve the compound. If the compound does not fully dissolve, the following steps can be taken:
-
Warming: Gently warm the solution to 37-60°C for a short period.
-
Ultrasonication: Place the tube in an ultrasonic bath for several minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any precipitate before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous assay buffer.
Materials:
-
This compound stock solution in DMSO
-
Appropriate aqueous assay buffer (e.g., Tris-HCl, HEPES)
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations if necessary.
-
Final Dilution: Dilute the DMSO stock or intermediate solution into the final aqueous assay buffer. Crucially, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts.
-
Mixing: Mix the working solution thoroughly by gentle vortexing or pipetting.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid precipitation.
Signaling Pathway and Experimental Workflow
LpxH in the Raetz Pathway of Lipid A Biosynthesis
LpxH is a key enzyme in the Raetz pathway, which is responsible for the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. Inhibition of LpxH disrupts this essential pathway, leading to bacterial cell death.
Caption: Inhibition of LpxH by this compound in the Lipid A biosynthetic pathway.
Experimental Workflow for LpxH Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro enzymatic assay to determine the inhibitory activity of this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
Troubleshooting & Optimization
troubleshooting low efficacy of LpxH-IN-2 in wild-type bacterial strains
Welcome to the technical support center for LpxH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use and troubleshooting of this compound, an inhibitor of the lipid A biosynthesis enzyme LpxH in Gram-negative bacteria.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
Question 1: Why is this compound showing low or no efficacy against my wild-type bacterial strain, even though it is potent against the purified LpxH enzyme?
Answer:
This is a common observation for many inhibitors targeting intracellular components of Gram-negative bacteria. The discrepancy between enzymatic potency and whole-cell activity against wild-type strains is often due to the formidable outer membrane barrier and the presence of active efflux pumps.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Limited Outer Membrane Permeability | The outer membrane of Gram-negative bacteria is a major obstacle for many small molecules. You can investigate this by performing an outer membrane permeability assay. To overcome this, consider co-administering this compound with a compound known to increase outer membrane permeability, such as a polymyxin (B74138) B nonapeptide (PMBN) or EDTA. |
| Active Efflux of the Inhibitor | Your wild-type strain may be actively pumping this compound out of the cell before it can reach its target. To test this, compare the Minimum Inhibitory Concentration (MIC) of this compound in your wild-type strain versus an efflux pump-deficient mutant (e.g., a ΔtolC strain). A significantly lower MIC in the mutant strain suggests efflux is a major factor. |
| Target Modification | While less common for initial experiments, spontaneous mutations in the lpxH gene can confer resistance. If you are observing resistance after prolonged exposure, consider sequencing the lpxH gene of the resistant isolates to check for mutations. |
| Experimental Conditions | Ensure that your experimental setup, including media composition and bacterial growth phase, is optimal and consistent. |
Question 2: My results show a significant difference in the MIC of this compound between wild-type and efflux-deficient (e.g., ΔtolC) strains of E. coli. What does this indicate and what are my next steps?
Answer:
A significantly lower MIC in an efflux-deficient strain is a strong indicator that this compound is a substrate for one or more efflux pumps in the wild-type strain. The TolC protein is a component of several major multidrug resistance (MDR) efflux pumps in E. coli.
Next Steps:
-
Quantify Efflux Pump Activity: Perform an efflux pump activity assay using a fluorescent dye to confirm increased efflux in the wild-type strain compared to the mutant.
-
Identify Specific Pumps: If possible, test this compound against a panel of strains with deletions in different efflux pump genes to identify the specific pump(s) responsible for its extrusion.
-
Consider Efflux Pump Inhibitors (EPIs): Investigate the effect of known EPIs, such as PAβN (phenylalanine-arginine beta-naphthylamide), in combination with this compound on the wild-type strain. A restored or enhanced efficacy of this compound in the presence of an EPI would further confirm the role of efflux.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane and is essential for the viability and structural integrity of these bacteria.[3] By inhibiting LpxH, this compound blocks the synthesis of lipid A, leading to a compromised outer membrane and ultimately bacterial cell death.[3]
Q2: What is the expected spectrum of activity for this compound?
A2: LpxH is conserved in the majority of clinically important Gram-negative pathogens, including Enterobacterales like E. coli and Klebsiella pneumoniae.[4] Therefore, this compound is expected to have activity against these organisms. However, its efficacy against wild-type strains can be limited by factors such as outer membrane permeability and efflux.[4] Some bacteria, like α-proteobacteria, possess a functional ortholog of LpxH called LpxI, which is structurally unrelated, meaning this compound would likely be inactive against these species.[1]
Q3: Are there known resistance mechanisms to LpxH inhibitors?
A3: The primary mechanism of acquired resistance to LpxH inhibitors is through mutations in the lpxH gene, which can alter the inhibitor's binding site on the enzyme. Intrinsic resistance in wild-type strains is often due to the low permeability of the outer membrane and the activity of multidrug efflux pumps.
Q4: How can I improve the efficacy of this compound in my experiments?
A4: To enhance the activity of this compound against wild-type strains, you can try the following:
-
Co-administration with a permeabilizing agent: Use a non-toxic concentration of an agent like polymyxin B nonapeptide (PMBN) or EDTA to disrupt the outer membrane and facilitate inhibitor entry.
-
Use of an efflux pump inhibitor (EPI): If efflux is a confirmed issue, co-treatment with an EPI can increase the intracellular concentration of this compound.
-
Test in efflux-deficient strains: For mechanistic studies, using efflux-deficient mutant strains can help to isolate the on-target effects of the inhibitor.
Data Presentation
The following table summarizes typical MIC values for an early-generation LpxH inhibitor, AZ1, which exhibits properties similar to many research-grade LpxH inhibitors. This data illustrates the impact of efflux pumps and outer membrane integrity on inhibitor efficacy.
| Bacterial Strain | Genotype | LpxH Inhibitor (AZ1) MIC (µg/mL) | Reference |
| E. coli | Wild-type (W3110) | >64 | [4] |
| E. coli | Efflux-deficient (ΔtolC) | Noticeable activity (killing zone observed) | [4] |
| E. coli | Compromised outer membrane (yhjD*ΔkdtA) | Noticeable activity (larger killing zone than ΔtolC) | [4] |
| K. pneumoniae | Wild-type (ATCC 10031) | Detectable activity (killing zone observed) | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot the efficacy of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test strain and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of a 2x concentrated solution of this compound in CAMHB to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth with no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the OD₆₀₀ of each well.
-
Protocol 2: Efflux Pump Activity Assay using a Fluorescent Dye
This assay measures the activity of efflux pumps by monitoring the accumulation of a fluorescent dye that is a known efflux pump substrate.
Materials:
-
Test bacterial strains (wild-type and efflux-deficient mutant)
-
Ethidium bromide (EtBr) or another suitable fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Efflux pump inhibitor (e.g., PAβN) - optional
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow bacterial cultures to the mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of ~0.4.
-
-
Dye Loading:
-
Add the fluorescent dye (e.g., EtBr at a final concentration of 2 µg/mL) to the cell suspension.
-
Incubate at room temperature for a set period to allow for dye uptake.
-
-
Efflux Initiation:
-
Transfer the cell suspension to a cuvette or a 96-well plate.
-
Energize the cells by adding glucose (to a final concentration of 0.4%) to initiate active efflux.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence over time. A decrease in fluorescence indicates the efflux of the dye from the cells.
-
Compare the rate of fluorescence decrease between the wild-type and efflux-deficient strains. A faster decrease in the wild-type strain suggests higher efflux activity.
-
Protocol 3: Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay assesses the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Test bacterial strain
-
N-phenyl-1-naphthylamine (NPN)
-
HEPES buffer (5 mM, pH 7.2)
-
Permeabilizing agent (e.g., PMBN) - as a positive control
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to the mid-log phase.
-
Harvest the cells, wash twice with HEPES buffer, and resuspend in the same buffer to an OD₆₀₀ of ~0.5.
-
-
Assay Setup:
-
In a cuvette or 96-well plate, add the bacterial cell suspension.
-
Add NPN to a final concentration of 10 µM. NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic environment of a membrane.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence.
-
To test the effect of this compound on membrane permeability, add the compound at the desired concentration and monitor the change in fluorescence. An increase in fluorescence indicates that NPN is partitioning into the outer membrane, suggesting increased permeability.
-
Use a known permeabilizing agent like PMBN as a positive control.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Structure of the essential Haemophilus influenzae UDP-diacylglucosamine pyrophosphohydrolase LpxH in lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LpxH-IN-2 for Effective Bacterial Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LpxH inhibitors, with a focus on optimizing experimental conditions for effective bacterial growth inhibition. While this guide centers on the principles of LpxH inhibition, specific quantitative data for LpxH-IN-2 is limited in publicly available literature. Therefore, well-characterized inhibitors such as AZ1 and its analogs are used to illustrate effective concentrations and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LpxH inhibitors like this compound?
A1: LpxH is an essential enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane that is essential for bacterial viability.[1] LpxH, a pyrophosphohydrolase, catalyzes the conversion of UDP-2,3-diacylglucosamine to 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP.[1][2] Inhibition of LpxH disrupts this pathway, leading to the cessation of lipid A synthesis and the accumulation of toxic intermediates, which ultimately compromises the integrity of the outer membrane and leads to bacterial cell death.[3]
Q2: What is a typical starting concentration for this compound in a bacterial growth inhibition assay?
A2: While specific data for this compound is not widely available, data from other potent LpxH inhibitors can provide a starting point. For novel sulfonamidobenzamide-based inhibitors, potent activity against wild-type E. coli and K. pneumoniae has been observed in the range of 0.5–2 μg/mL.[4] For more optimized analogs like JH-LPH-107, MIC values can be as low as 0.31 μg/mL against E. coli and 0.04 μg/mL against K. pneumoniae.[5] Therefore, a reasonable starting concentration for this compound could be in the range of 0.1 to 10 μg/mL, with serial dilutions to determine the precise Minimum Inhibitory Concentration (MIC).
Q3: Why am I observing poor activity of my LpxH inhibitor against wild-type bacteria, even though it's potent in enzymatic assays?
A3: A common challenge for LpxH inhibitors is penetrating the outer membrane of Gram-negative bacteria.[3] The inhibitor may also be susceptible to efflux pumps, which actively transport the compound out of the cell.[6] For example, the inhibitor AZ1 shows limited activity against wild-type E. coli but is effective against strains with a compromised efflux pump (ΔtolC).[6]
Q4: Can the activity of LpxH inhibitors be enhanced in vitro?
A4: Yes. The use of outer membrane permeability enhancers, such as polymyxin (B74138) B nonapeptide (PMBN), can significantly improve the efficacy of LpxH inhibitors against wild-type strains. For instance, in the presence of 10 μg/mL PMBN, the MIC of JH-LPH-33 against wild-type E. coli dropped to the sub-μg/mL range.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High MIC values or no inhibition | 1. Poor outer membrane permeability: The inhibitor cannot reach its target. 2. Efflux pump activity: The inhibitor is being actively removed from the cell. 3. Compound instability: The inhibitor may be degrading in the assay medium. | 1. Co-administer with an outer membrane permeabilizer like PMBN (10 μg/mL).[1] 2. Use an efflux pump-deficient bacterial strain (e.g., ΔtolC) for initial screening.[6] 3. Prepare fresh stock solutions of the inhibitor for each experiment and minimize freeze-thaw cycles. |
| Inconsistent or non-reproducible MIC results | 1. Inconsistent inoculum density: Variations in the starting bacterial concentration can affect the MIC. 2. Compound precipitation: The inhibitor may not be fully soluble in the culture medium. 3. Variable incubation conditions: Fluctuations in temperature or incubation time can alter bacterial growth. | 1. Standardize the inoculum using a spectrophotometer to a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL) and then dilute to the final desired concentration.[8] 2. Visually inspect wells for precipitation. If observed, consider using a co-solvent (ensure solvent controls are included) or a different broth formulation. The final DMSO concentration should typically be kept low. 3. Ensure consistent incubation temperature (e.g., 37°C) and time (e.g., 18-22 hours) for all assays.[5] |
| Inhibitor is active against some Gram-negative species but not others | Species-specific differences in LpxH or membrane composition: The inhibitor's binding affinity may vary between LpxH orthologs, or differences in outer membrane composition can affect uptake. | Test the inhibitor against a panel of different Gram-negative bacteria to determine its spectrum of activity. Sequence the lpxH gene in resistant strains to identify potential mutations affecting inhibitor binding. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of several well-characterized LpxH inhibitors. This data can serve as a reference for expected potency and spectrum of activity.
Table 1: Inhibitory Concentration (IC50) of LpxH Inhibitors against Purified Enzymes
| Compound | E. coli LpxH IC50 (µM) | K. pneumoniae LpxH IC50 (µM) | Reference |
| AZ1 | 0.14 | 0.36 | [5] |
| JH-LPH-28 | 0.083 | 0.11 | [5] |
| JH-LPH-33 | 0.046 | 0.026 | [5] |
| JH-LPH-86 | - | 0.085 | [3] |
| JH-LPH-92 | - | 0.0046 | [5] |
| JH-LPH-97 | - | 0.0076 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of LpxH Inhibitors against Bacterial Strains
| Compound | E. coli (Wild-Type) MIC (µg/mL) | K. pneumoniae (Wild-Type) MIC (µg/mL) | Reference |
| AZ1 | >64 | >64 | [1][7] |
| JH-LPH-33 | >64 | 1.6 | [1][7] |
| AZ1 + 10 µg/mL PMBN | 2.3 | - | [7] |
| JH-LPH-33 + 10 µg/mL PMBN | 0.66 | - | [7] |
| JH-LPH-86 | - | 0.25 | [3] |
| JH-LPH-92 | - | 0.08 | [3] |
| JH-LPH-97 | 13 | 0.10 | [5] |
| JH-LPH-106 | 0.63 | 0.04 | [5] |
| JH-LPH-107 | 0.31 | 0.04 | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum concentration of an inhibitor that prevents visible bacterial growth.
-
Prepare Inoculum:
-
From a fresh agar (B569324) plate, select several bacterial colonies and suspend them in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the inhibitor in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-22 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Protocol 2: LpxE-Coupled LpxH Enzymatic Assay
This is a non-radioactive method to measure the enzymatic activity of LpxH and the potency of inhibitors.[7]
-
Reaction Mixtures:
-
Mixture 1 (Substrate): Prepare a solution containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM of the LpxH substrate (UDP-2,3-diacylglucosamine).
-
Mixture 2 (Enzyme + Inhibitor): Prepare a solution with the same buffer components as Mixture 1, but instead of the substrate, include the purified LpxH enzyme (e.g., 20 ng/mL) and the desired concentration of this compound.
-
-
Assay Procedure:
-
Pre-incubate both mixtures separately at 37°C for 10 minutes.
-
Initiate the reaction by adding an equal volume of Mixture 2 to Mixture 1.
-
At various time points, quench the reaction by adding EDTA to a final concentration of 5 mM.
-
-
Detection:
-
The product of the LpxH reaction, lipid X, is dephosphorylated by the addition of a second enzyme, Aquifex aeolicus LpxE.
-
The released inorganic phosphate (B84403) can be quantified using a malachite green-based colorimetric assay. The amount of phosphate released is inversely proportional to the activity of the LpxH inhibitor.
-
Visualizations
Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibitory action of this compound.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A logical workflow for troubleshooting high MIC values when testing LpxH inhibitors.
References
- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
addressing challenges with LpxH-IN-2 solubility in aqueous buffers
Welcome to the technical support center for LpxH-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, small-molecule inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH). LpxH is a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, making it an attractive target for novel antibiotics.[1][2][3] Like many hydrophobic small molecules, this compound has limited solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo assays, leading to inaccurate results and underestimated potency.[4][5]
Q2: What is the recommended solvent for creating a primary stock solution of this compound?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose. N,N-Dimethylformamide (DMF) can be an alternative, though it is generally more toxic than DMSO.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue indicating that the compound's solubility limit in the final aqueous medium has been exceeded. Here are several steps to troubleshoot this problem:
-
Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: Ensure the final concentration of DMSO is sufficient to maintain solubility, but also compatible with your assay (typically ≤0.5-1% to avoid cellular toxicity or enzyme inhibition).
-
Use Alternative Co-solvents: Consider testing other co-solvents such as ethanol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
Incorporate Surfactants: Non-ionic surfactants like Triton X-100 or Tween 80 are often used in LpxH assays to aid in substrate and inhibitor solubility. A final concentration of 0.01-0.05% is a good starting point.
-
Gentle Warming: Warming the solution may help, but you must first verify the thermal stability of this compound to avoid degradation.
Q4: Can the pH of my buffer affect this compound solubility?
Yes, if this compound has ionizable functional groups, the pH of the aqueous buffer can significantly impact its solubility. It is recommended to assess the solubility of this compound across a range of pH values relevant to your experimental conditions. LpxH enzyme assays are typically performed at a pH around 8.0.
Q5: Are there alternatives to co-solvents and detergents for improving solubility?
Cyclodextrins are an excellent alternative for solubilizing hydrophobic compounds. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where this compound can be encapsulated, forming a water-soluble "inclusion complex". (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility, even in organic solvents. | 1. Try gentle heating (if compound is stable) or sonication to aid dissolution.2. Test alternative solvents like N,N-Dimethylformamide (DMF).3. Prepare a slurry and perform a quantitative solubility test to determine its limit. |
| A clear stock solution is made, but precipitate forms upon dilution into aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of the co-solvent in the final buffer, ensuring it remains within the tolerance limits of your assay (e.g., ≤0.5% DMSO).3. Add a surfactant (e.g., 0.02% Triton X-100) or a cyclodextrin (B1172386) (e.g., HP-β-CD) to the aqueous buffer before adding the inhibitor. |
| The final solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is supersaturated and is slowly precipitating out of solution, or it may be unstable in the buffer. | 1. Use the prepared solution immediately after dilution.2. Include a precipitation inhibitor or solubilizing agent in your formulation.3. Evaluate the stability of this compound in your chosen buffer system over the time course of your experiment. |
| Inconsistent results or lower than expected potency in bioassays. | Poor solubility is leading to an inaccurate concentration of the active compound in solution. | 1. Visually inspect all solutions for precipitation before and during the experiment.2. Perform a systematic solubility assessment to determine the optimal formulation (see Experimental Protocols section).3. Ensure all assay components, such as BSA, are included, as they can help maintain protein stability and compound solubility. |
Data Presentation: Solubility Enhancing Agents
The following table summarizes common excipients used to improve the solubility of hydrophobic compounds like this compound in aqueous buffers for biological assays.
| Agent Type | Examples | Typical Starting Concentration | Mechanism of Action | Considerations |
| Organic Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400) | 0.1% - 1% (v/v) | Reduces the polarity of the solvent mixture. | Can be toxic to cells or inhibit enzyme activity at higher concentrations. |
| Non-ionic Surfactants | Triton X-100, Tween 80 (Polysorbate 80) | 0.01% - 0.05% (v/v) | Forms micelles that encapsulate hydrophobic molecules. | Can interfere with some assay readouts; high concentrations can denature proteins. LpxH from E. coli is inhibited by Triton X-100 at concentrations of 0.01% or more. |
| Cyclodextrins | (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), γ-Cyclodextrin | 1 - 10 mM | Forms water-soluble inclusion complexes by encapsulating the hydrophobic compound. | Can sometimes extract lipids from cell membranes; generally well-tolerated in many assays. |
| Proteins | Bovine Serum Albumin (BSA) | 0.1 - 0.5 mg/mL | Can bind to hydrophobic molecules, preventing aggregation and improving stability in solution. | Commonly included in LpxH enzyme assays to aid in protein stability and substrate solubility. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment of this compound
This protocol outlines a method to determine the optimal buffer composition for solubilizing this compound.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Set Up Test Buffers: Prepare a series of aqueous buffers (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM MnCl₂) containing different potential solubilizing agents.
-
Buffer A: No additive (control)
-
Buffer B: 0.5% DMSO
-
Buffer C: 0.02% Triton X-100
-
Buffer D: 5 mM HP-β-CD
-
Buffer E: 0.5% DMSO + 0.02% Triton X-100
-
-
Serial Dilution: Create a serial dilution of the this compound DMSO stock.
-
Dilution into Test Buffers: Add a small aliquot of each this compound dilution to each of the test buffers to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration from the stock solution is kept constant and minimal if not the intended co-solvent.
-
Equilibration and Observation: Incubate the solutions at the desired experimental temperature (e.g., 30°C or 37°C) for a set period (e.g., 1-2 hours).
-
Visual and Spectroscopic Analysis:
-
Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.
-
Quantify the amount of soluble compound by centrifuging the samples to pellet any precipitate and measuring the absorbance or fluorescence of the supernatant.
-
Visualizations
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
- 1. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Efflux Pump Activity Affecting LpxH-IN-2 Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced potency of LpxH-IN-2 in their experiments due to suspected efflux pump activity.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in enzymatic assays but poor activity against whole bacterial cells. What could be the reason?
A1: A discrepancy between enzymatic and whole-cell activity is common and often points to permeability or efflux issues. While this compound may effectively inhibit its target enzyme, LpxH, its access to the target within the bacterial cell can be limited. The two primary barriers in Gram-negative bacteria are the outer membrane, which can prevent the compound from entering the cell, and multidrug resistance (MDR) efflux pumps, which can actively expel the compound from the cell. For sulfonyl piperazine (B1678402) LpxH inhibitors, the class to which this compound belongs, the outer membrane has been identified as a particularly significant barrier.[1][2]
Q2: How do I know if efflux pumps are responsible for the reduced potency of this compound?
A2: The initial discovery of AZ1, a precursor to this compound, required the use of an efflux pump-deficient E. coli strain (ΔtolC), indicating that this class of compounds are substrates for efflux pumps.[1][3][4] To determine if efflux is affecting your compound, you can compare the minimum inhibitory concentration (MIC) of this compound against a wild-type bacterial strain and an isogenic mutant strain lacking one or more major efflux pumps (e.g., ΔtolC, ΔacrB). A significantly lower MIC in the mutant strain suggests that efflux is a mechanism of resistance.
Q3: Are there chemical agents that can help overcome this resistance?
A3: Yes, two main classes of chemical agents can be used:
-
Efflux Pump Inhibitors (EPIs): These compounds directly block the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic.
-
Outer Membrane Permeabilizers: These agents disrupt the integrity of the outer membrane, allowing for increased entry of compounds into the bacterial cell. For LpxH inhibitors, this has been shown to be a very effective strategy.[1]
Q4: Which strategy is more effective for this compound: using an EPI or an outer membrane permeabilizer?
A4: Current research on LpxH inhibitors structurally similar to this compound suggests that overcoming the outer membrane barrier is a more critical challenge than efflux, particularly in E. coli.[1][2] Therefore, using an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN) has been shown to profoundly increase the potency of these inhibitors.[1][5] While efflux is a contributing factor, the primary hurdle appears to be getting the compound into the cell in the first place.
Troubleshooting Guide
Problem: this compound shows a high Minimum Inhibitory Concentration (MIC) against my Gram-negative strain of interest.
Step 1: Confirm Target Engagement in a Susceptible Strain.
-
Rationale: First, ensure that your this compound compound is active under ideal conditions.
-
Action: Test the MIC of this compound against an efflux-deficient strain of E. coli (e.g., ΔtolC). The precursor to this inhibitor class, AZ1, showed noticeable activity against this type of strain, whereas it was inactive against the wild-type.[1][6]
Step 2: Assess the Impact of Outer Membrane Permeability.
-
Rationale: The outer membrane is a significant barrier for sulfonyl piperazine LpxH inhibitors.[1][2]
-
Action: Perform a checkerboard assay to test for synergy between this compound and an outer membrane permeabilizer, such as Polymyxin B nonapeptide (PMBN) or pentamidine. A significant reduction in the MIC of this compound in the presence of a sub-inhibitory concentration of the permeabilizer indicates that the outer membrane is a major obstacle.
Step 3: Evaluate the Contribution of Efflux Pumps.
-
Rationale: While the outer membrane is a primary barrier, efflux still plays a role.
-
Action:
-
Compare the MIC of this compound in a wild-type strain versus an isogenic efflux pump knockout strain (e.g., ΔacrB, ΔtolC). A lower MIC in the knockout strain points to efflux activity.
-
Perform a checkerboard assay with a broad-spectrum efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenylhydrazone (CCCP). Synergy would suggest that inhibiting efflux can restore some of this compound's potency.
-
Step 4: Quantify Efflux Pump Activity.
-
Rationale: Directly measuring the accumulation of a fluorescent dye that is a known efflux pump substrate can confirm a high-efflux phenotype in your test strain.
-
Action: Perform an ethidium (B1194527) bromide accumulation assay. Strains with high efflux activity will show lower intracellular fluorescence compared to strains with normal or deficient efflux.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Sulfonyl Piperazine LpxH Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| AZ1 (LpxH-IN-AZ1) | K. pneumoniae LpxH | 0.36 | [5][7] |
| E. coli LpxH | 0.14 | [5][7] | |
| JH-LPH-28 | K. pneumoniae LpxH | 0.11 | [5] |
| E. coli LpxH | 0.083 | [5] | |
| JH-LPH-33 | K. pneumoniae LpxH | 0.026 | [5][7] |
| E. coli LpxH | 0.046 | [5][7] |
Table 2: Antibacterial Activity of LpxH Inhibitors Against K. pneumoniae and E. coli
| Compound | Bacterial Strain | MIC (µg/mL) | Potentiating Agent | Potentiated MIC (µg/mL) | Reference |
| AZ1 | K. pneumoniae (WT) | >64 | - | - | [5] |
| JH-LPH-33 | K. pneumoniae (WT) | 1.6 | - | - | [5] |
| JH-LPH-33 | E. coli (WT) | >64 | PMBN (1 µg/mL) | 1.0 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay for Synergy
This method is used to determine the synergistic effect of this compound in combination with a potentiating agent (e.g., an EPI or outer membrane permeabilizer).
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the potentiating agent (e.g., PMBN) in a suitable solvent (e.g., DMSO).
-
Prepare two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) in separate 96-well plates. The concentration range should span from well above to well below the expected MIC of each compound.
-
-
Plate Setup:
-
In a new 96-well microtiter plate, add 50 µL of MHB to each well.
-
Along the x-axis, add 50 µL of each dilution of this compound.
-
Along the y-axis, add 50 µL of each dilution of the potentiating agent. The final volume in each well will be 150 µL (after adding the bacterial inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Incubation:
-
Add 50 µL of the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 4: Indifference or Additive Effect
-
4: Antagonism
-
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the relative efflux activity of a bacterial strain by quantifying the intracellular accumulation of the fluorescent dye ethidium bromide, a known efflux pump substrate.
-
Bacterial Culture Preparation:
-
Grow bacterial cells to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
To assess the effect of an EPI, pre-incubate the cells with the inhibitor (e.g., CCCP or PAβN) for a set time (e.g., 10 minutes).
-
-
Fluorescence Measurement:
-
Add ethidium bromide to each well to a final concentration of 1-2 µg/mL.
-
Immediately measure the fluorescence over time using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A lower fluorescence signal indicates a higher rate of EtBr efflux and thus, higher efflux pump activity. Compare the fluorescence levels of your test strain to a known wild-type and an efflux-deficient strain.
-
Visualizations
Caption: Mechanism of efflux pump-mediated resistance to this compound.
Caption: Troubleshooting workflow for low this compound potency.
References
- 1. 4.5. Broth Microdilution Checkerboard Method [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 7. medchemexpress.com [medchemexpress.com]
refining LpxH activity assay conditions for reproducible results
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results in LpxH activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LpxH enzyme activity is very low or undetectable. What are the possible causes and solutions?
A1: Low or absent LpxH activity can stem from several factors related to enzyme stability, assay components, or reaction conditions.
-
Enzyme Instability: LpxH, particularly from E. coli, can exhibit poor stability.[1] Consider using a fusion protein, such as a GB1-fused LpxH construct, to enhance stability.[1] Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[2]
-
Missing or Suboptimal Divalent Cations: LpxH is a Mn²⁺-dependent metalloenzyme.[3][4] The absence of Mn²⁺ in the reaction buffer is a common reason for low activity. Ensure your assay buffer contains an optimal concentration of MnCl₂, typically around 1 mM.[3][5][6]
-
Incorrect pH: LpxH activity is pH-dependent, with optimal activity generally observed at a slightly alkaline pH of around 8.0.[3][7] Activity sharply decreases at acidic pH.[8] Verify the pH of your buffer immediately before use.[2]
-
Substrate Quality and Solubility: Ensure the UDP-2,3-diacylglucosamine (UDP-DAGn) substrate is of high purity and has not degraded. The lipidic nature of the substrate can also lead to solubility issues. Including a detergent like Triton X-100 at a low concentration (e.g., 0.02-0.05%) can aid in substrate solubility.[3][5]
Q2: I am observing high background noise or a high signal in my no-enzyme control. What could be the cause?
A2: High background can obscure true enzyme activity and is often related to substrate instability or contamination.
-
Substrate Instability: The pyrophosphate bond in the UDP-DAGn substrate can undergo spontaneous hydrolysis. This is more likely to occur with improper storage or handling of the substrate.
-
Contamination: Ensure all reagents and reaction vessels are free from contaminating phosphatases or pyrophosphatases. Use fresh, high-quality reagents.
-
Assay-Specific Issues: In coupled assays, such as the LpxE-coupled malachite green assay, contamination of the LpxE enzyme with phosphatases could lead to background signal.
Q3: My assay results are not reproducible. What factors should I check to improve consistency?
A3: Reproducibility issues often arise from minor variations in experimental setup and execution.[9][10]
-
Precise Reagent Preparation: Inconsistencies in the concentrations of the enzyme, substrate, or essential cofactors like Mn²⁺ can lead to variable results. Prepare master mixes for your reaction components to minimize pipetting errors.[11]
-
Consistent Incubation Times and Temperatures: LpxH activity is sensitive to both temperature and incubation time.[2][12] Use a calibrated incubator or water bath and ensure that all samples are incubated for the exact same duration.
-
Thorough Mixing: Ensure all reaction components are thoroughly mixed before starting the reaction and that the enzyme is evenly distributed.
-
Detergent Concentration: While Triton X-100 can be beneficial, high concentrations (≥0.01%) have been shown to inhibit E. coli LpxH activity.[7] The optimal concentration can be enzyme-specific, with some studies showing stimulation of H. influenzae LpxH activity at concentrations approaching the critical micelle concentration.[3] It is crucial to determine the optimal detergent concentration for your specific LpxH ortholog.
Key Experimental Protocols & Data
Optimized LpxH Assay Conditions
For reproducible results, careful optimization of assay conditions is critical. Below is a comparison of typical starting conditions for different LpxH assay formats.
| Parameter | TLC-Based Assay[3] | LpxE-Coupled Malachite Green Assay[5][6] |
| Buffer | 20-25 mM HEPES, pH 8.0 | 20 mM Tris-HCl, pH 8.0 |
| LpxH Enzyme | e.g., 10 pM H. influenzae LpxH | 5-50 ng/mL (ortholog dependent) |
| Substrate (UDP-DAGn) | 100 µM | 100 µM |
| Divalent Cation | 1 mM MnCl₂ | 1 mM MnCl₂ |
| Additives | 0.5% (w/v) BSA, 0.05% (w/v) Triton X-100 | 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM DTT |
| Temperature | 30 °C | 37 °C |
| Quenching | N/A (Direct spotting on TLC) | 5 mM EDTA |
Detailed Methodologies
1. TLC-Based Autoradiographic Assay
This method directly measures the conversion of a radiolabeled substrate to its product.
-
Reaction Setup: Prepare a reaction mixture containing 20 mM HEPES (pH 8.0), 0.5% (w/v) BSA, 0.05% (w/v) Triton X-100, 1 mM MnCl₂, and 100 µM UDP-DAGn, including [β-³²P]UDP-DAGn as a tracer.[3]
-
Equilibration: Equilibrate the reaction mixture at 30°C for 10 minutes.[3]
-
Initiation: Start the reaction by adding the LpxH enzyme.
-
Quenching & Separation: At desired time points, spot an aliquot of the reaction mixture directly onto a silica (B1680970) TLC plate to stop the reaction. Develop the TLC plate to separate the product (Lipid X) from the substrate.
-
Detection: Expose the TLC plate to a phosphoscreen and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager.[3]
-
Calculation: Calculate product conversion as the percentage of the intensity of the product spot relative to the total intensity in the lane.[3]
2. LpxE-Coupled Malachite Green Assay
This non-radioactive, colorimetric assay is suitable for high-throughput screening.[4][13]
-
Reaction Setup: Prepare two separate mixtures.
-
Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[5][6]
-
Initiation: Initiate the reaction by adding an equal volume of the enzyme mix to the substrate mix.[5][6]
-
LpxH Quenching: At desired time points, transfer an aliquot of the reaction mixture to a microplate well containing EDTA to a final concentration of 5 mM to stop the LpxH reaction.[5][6]
-
LpxE Reaction: Add purified Aquifex aeolicus LpxE to a final concentration of 5 µg/mL and incubate at 37°C for 30 minutes. This will dephosphorylate the Lipid X product, releasing inorganic phosphate.[5]
-
Detection: Stop the LpxE reaction and develop the color by adding a malachite green reagent.[1] Measure the absorbance at 620 nm after a 30-minute incubation at room temperature.[1]
Visual Guides
LpxH Catalytic Reaction
The following diagram illustrates the enzymatic reaction catalyzed by LpxH in the Lipid A biosynthetic pathway.
References
- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Escherichia coli gene encoding the UDP-2,3-diacylglucosamine pyrophosphatase of lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the essential Haemophilus influenzae UDP-diacylglucosamine pyrophosphohydrolase LpxH in lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproducibility of antimicrobial test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating potential off-target effects of LpxH-IN-2
Welcome to the technical support center for LpxH-IN-2, a novel inhibitor of the Gram-negative bacterial enzyme LpxH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of LpxH, a Mn²⁺-dependent phosphoesterase that is a key enzyme in the lipid A biosynthesis pathway in many Gram-negative bacteria.[1][2] LpxH catalyzes the conversion of UDP-2,3-diacylglucosamine to lipid X.[1][3] By inhibiting LpxH, this compound not only blocks the production of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane, but also leads to the accumulation of toxic lipid A intermediates, contributing to bacterial cell death.[4]
Q2: I'm observing a phenotype in my cellular assay that doesn't seem to align with LpxH inhibition. Could this be due to off-target effects?
A2: While this compound is designed for high selectivity, off-target interactions are a possibility with any small molecule inhibitor and can lead to unexpected phenotypes. It is crucial to perform experiments to verify that the observed effects are due to the inhibition of LpxH. We recommend conducting target validation experiments, such as genetic knockdown of LpxH, to see if it phenocopies the effects of this compound.
Q3: What are the first steps I should take to investigate potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with in silico profiling to predict potential off-target interactions. Subsequently, perform broad-panel screening against common off-target classes such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Concurrently, assess the cytotoxic profile of this compound in relevant cell lines to distinguish between specific and non-specific toxicity.
Q4: How can I confirm if a suspected off-target interaction is functionally relevant in my experimental model?
A4: To determine the functional relevance of a potential off-target, you can employ several strategies. Genetic knockdown (e.g., using siRNA or CRISPR) of the suspected off-target can reveal if it reproduces the observed phenotype. Alternatively, a rescue experiment involving the overexpression of a drug-resistant mutant of the intended target (LpxH) can help confirm that the on-target activity is critical for the desired effect. Cellular thermal shift assays (CETSA) or NanoBRET assays can also be used to confirm target engagement in a cellular context.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
Potential Cause: Off-target activity or non-specific toxicity of this compound.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to determine the concentration at which this compound is effective against bacteria versus the concentration at which it induces cytotoxicity in mammalian cells.
-
Control Compound: Include a structurally similar but inactive analog of this compound in your experiments. If the inactive analog also shows cytotoxicity, it suggests a non-specific effect.
-
Off-Target Screening: Screen this compound against a panel of common cytotoxicity targets and apoptosis-related proteins.
-
Mechanism of Cell Death: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain insights into potential off-target pathways.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Potential Cause: Poor cell permeability, active efflux from cells, or rapid metabolism of this compound.
Troubleshooting Steps:
-
Permeability Assays: Conduct cellular uptake and permeability assays (e.g., Caco-2 permeability assay) to assess the ability of this compound to cross cell membranes.
-
Efflux Pump Inhibition: Test the cellular activity of this compound in the presence of known efflux pump inhibitors to determine if it is a substrate for these transporters.
-
Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or S9 fractions to understand its metabolic fate.
-
Target Engagement Assays: Use a cellular target engagement assay like NanoBRET to confirm that this compound is reaching and binding to LpxH inside the bacterial cells.
Data Presentation
Table 1: Example Off-Target Screening Panel for this compound
| Target Class | Assay Type | Number of Targets | Recommended Concentration |
| Kinases | Radiometric or Luminescence | ~400 | 1 µM and 10 µM |
| GPCRs | Radioligand Binding | ~100 | 10 µM |
| Ion Channels | Electrophysiology or Radioligand Binding | ~50 | 10 µM |
| Nuclear Receptors | Reporter Gene Assay | ~20 | 10 µM |
| Transporters | Vesicular Transport Assay | ~15 | 10 µM |
Table 2: Interpreting Cellular Assay Results
| Observation | Potential Interpretation | Recommended Next Steps |
| High cytotoxicity in mammalian cells at concentrations similar to antibacterial efficacy. | Potential off-target liability or general toxicity. | Perform broad off-target screening; investigate mechanism of cell death. |
| This compound activity is significantly enhanced by efflux pump inhibitors. | This compound is a substrate for bacterial efflux pumps. | Co-administer with an efflux pump inhibitor; modify the chemical structure to reduce efflux. |
| Genetic knockdown of LpxH does not replicate the observed cellular phenotype. | The phenotype is likely due to an off-target effect. | Use chemical proteomics to identify binding partners; perform broad off-target screening. |
| Overexpression of LpxH rescues the antibacterial effect of this compound. | The antibacterial activity is on-target. | Proceed with further characterization of the on-target mechanism. |
Experimental Protocols
Protocol 1: Kinase Panel Screening
Objective: To identify potential off-target interactions of this compound with a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Serially dilute to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Reaction Setup: In a microplate, combine each kinase from the panel with its specific substrate and the appropriate reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO control to the wells.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target LpxH in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture the bacterial cells of interest to the mid-log phase. Treat the cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble LpxH in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble LpxH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: LpxH in the Lipid A biosynthetic pathway.
References
- 1. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Penetration of Sulfonyl Piperazine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of sulfonyl piperazine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor cell penetration of sulfonyl piperazine-based inhibitors?
Poor cell penetration is often a result of suboptimal physicochemical properties. Key factors include high molecular weight, low lipophilicity (LogP), a high number of hydrogen bond donors and acceptors leading to a large topological polar surface area (TPSA), and high molecular flexibility. Additionally, the compound may be actively transported out of the cell by efflux pumps.[1]
Q2: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What are the likely causes?
This discrepancy is a common challenge in drug discovery. The primary reasons include:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The inhibitor is actively pumped out of the cell by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][2]
-
Metabolic Instability: The compound is rapidly metabolized and inactivated by cellular enzymes.[1]
-
High Intracellular ATP: The concentration of ATP within a cell (millimolar range) is significantly higher than that used in many biochemical assays. This can lead to competition for binding to the kinase active site, reducing the inhibitor's apparent potency.[1]
Q3: What is the difference between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 assay?
PAMPA is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[3][4] It is cost-effective and high-throughput, making it suitable for early-stage screening.[5] The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to resemble the intestinal epithelium.[6] This model assesses not only passive diffusion but also active transport mechanisms, including uptake and efflux, and paracellular transport.[7][8] A good correlation between PAMPA and Caco-2 results suggests the compound primarily crosses membranes by passive diffusion.[7]
Q4: How can I determine if my sulfonyl piperazine-based inhibitor is a substrate for an efflux pump?
A bidirectional Caco-2 permeability assay is the standard method.[6] The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio, calculated as Papp(B-A) / Papp(A-B), greater than two indicates that the compound is likely a substrate for an active efflux transporter.[2][6] To identify the specific transporter, the assay can be repeated in the presence of known inhibitors of pumps like P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[6]
Q5: What strategies can be employed to improve the cell permeability of my lead compound?
Improving permeability often involves a multi-parameter optimization of the compound's structure:
-
Reduce Polar Surface Area (TPSA): Modify the structure to mask or remove hydrogen bond donors and acceptors.
-
Increase Lipophilicity (LogP): Introduce lipophilic groups, but maintain a balance to avoid poor solubility.
-
Reduce Molecular Weight: Keep the molecular weight as low as possible while retaining potency.
-
Constrain Conformation (Rigidification): Introducing cyclic features can reduce the energy penalty of membrane crossing and sometimes improve selectivity.[2]
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active inhibitor.
Troubleshooting Guides
Problem 1: My inhibitor's permeability is high in the PAMPA assay but low in the Caco-2 assay.
-
Probable Cause: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps. The PAMPA model only measures passive diffusion, so it would overestimate the permeability of a compound that is actively removed from cells.[7]
-
Recommended Action:
-
Perform a bidirectional Caco-2 assay to calculate the efflux ratio.[6]
-
If the efflux ratio is >2, your compound is subject to efflux.
-
Conduct the Caco-2 assay with known efflux pump inhibitors (e.g., verapamil, elacridar) to identify the specific transporter(s) involved.[6]
-
Initiate a structure-activity relationship (SAR) study to modify the compound's structure, aiming to reduce its recognition by efflux pumps while maintaining target affinity.
-
Problem 2: The efflux ratio for my compound is high (>2) in the bidirectional Caco-2 assay.
-
Probable Cause: Your compound is actively transported out of the Caco-2 cells, which will likely translate to poor absorption and low efficacy in vivo.
-
Recommended Action:
-
Structural Modification: Analyze the structure of your compound to identify potential pharmacophores recognized by efflux transporters. Often, bulky, lipophilic, and cationic or neutral compounds are P-gp substrates. Modify these features through chemical synthesis.
-
Co-administration Strategy: In later stages, consider co-administration with a known efflux pump inhibitor, although this can be a clinically complex strategy.
-
Alternative Scaffolds: If medicinal chemistry efforts to reduce efflux fail, it may be necessary to explore alternative chemical scaffolds for your target.
-
Data Presentation: Permeability Assays & Classifications
Table 1: Comparison of Key Permeability Assays
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Model System | Artificial lipid-infused membrane[7] | Differentiated Caco-2 human cell monolayer[6] |
| Transport Measured | Passive diffusion only[3][4] | Passive diffusion, active transport (uptake/efflux), paracellular transport[7] |
| Throughput | High | Low to Medium |
| Cost | Low[4] | High |
| Typical Use | Early-stage drug discovery, rank-ordering compounds[3] | Pre-clinical development, predicting in vivo absorption[8][9] |
| Key Output | Effective Permeability (Pe) | Apparent Permeability Coefficient (Papp), Efflux Ratio[6] |
Table 2: Caco-2 Permeability Classification
| Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Classification | Expected Human Intestinal Absorption |
| < 1.0 | Low | < 50% |
| 1.0 - 10.0 | Moderate | 50 - 89% |
| > 10.0 | High | > 90% |
| Data based on established protocols and guidelines.[10] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for determining gastrointestinal (GI) tract permeability.
-
Prepare Lipid Solution: Create a solution of 1-2% lecithin (B1663433) in dodecane. Sonicate until fully dissolved.[4]
-
Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the 96-well donor plate.
-
Prepare Compound Solutions:
-
Load Plates:
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 4 to 18 hours in a chamber with controlled humidity.[4][11]
-
Disassemble and Quantify:
-
Calculate Permeability: Calculate the effective permeability (Pe) using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active transport.
-
Cell Culture:
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms the integrity of the cell junctions. Alternatively, assess the flux of a low-permeability marker like Lucifer yellow.[7]
-
Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES) at a non-toxic concentration, typically between 10-100 µM.[10]
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) compartment of the Transwell™ insert.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[6]
-
At the end of the incubation, take a sample from the basolateral compartment for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate under the same conditions as the A-B transport.
-
Take a sample from the apical compartment for analysis.
-
-
Quantification and Calculation:
-
Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B).[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. PAMPA permeability assay | PDF [slideshare.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
dealing with the instability of LpxH-IN-2 in long-term experiments
Welcome to the technical support center for LpxH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on addressing its potential instability.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments involving this compound.
| Question | Possible Cause | Suggested Solution |
| Why is this compound showing reduced activity over time in my cell-based assay? | 1. Inherent Instability: The compound may be unstable in aqueous solutions at 37°C over extended periods. 2. Media Components: Components in the cell culture media, such as certain amino acids or vitamins, could be reacting with this compound.[1] 3. pH Sensitivity: The pH of the media may be affecting the compound's stability.[1] 4. Cellular Metabolism: The cells themselves may be metabolizing or modifying the compound. | 1. Assess Inherent Stability: Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C. 2. Media Comparison: Test the stability of this compound in different types of cell culture media to identify any reactive components.[1] 3. pH Monitoring: Ensure the pH of the media remains stable throughout the experiment.[1] 4. Cell-Free Control: Include a control without cells to differentiate between chemical degradation and cellular metabolism. |
| I'm observing high variability in my results between replicates. | 1. Inconsistent Handling: Inconsistent timing for sample collection and processing can introduce variability. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or media.[1] 3. Adsorption to Plastics: The compound may be binding to the plastic of cell culture plates or pipette tips. | 1. Standardize Procedures: Ensure precise and consistent timing for all experimental steps. 2. Confirm Dissolution: Visually confirm the complete dissolution of the compound in the stock solution before further dilution. 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption. |
| The compound appears to be disappearing from the media, but I don't detect degradation products. | 1. Binding to Serum Proteins: If using serum-containing media, the compound may be binding to serum proteins like albumin. 2. Cellular Uptake: The compound could be rapidly internalized by the cells. | 1. Serum vs. Serum-Free: Test the stability in media with and without serum. Serum proteins can sometimes stabilize compounds but can also reduce the free concentration. 2. Analyze Cell Lysates: Measure the intracellular concentration of this compound to determine the extent of cellular uptake. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Ensure the compound is fully dissolved.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How often should I replace the media containing this compound in a long-term experiment?
A3: Based on stability assessments, it is advisable to perform a partial or full media change every 24-48 hours to maintain a consistent concentration of the active compound. The exact frequency should be determined empirically based on the stability data from your specific experimental setup.
Q4: Can I use this compound in combination with other compounds?
A4: Yes, however, potential interactions with other compounds should be evaluated. It is recommended to assess the stability of this compound in the presence of the other compounds under the experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
24-well low-protein-binding plates
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., LC-MS)
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
LpxH Signaling Pathway and Inhibition
LpxH is a key enzyme in the lipid A biosynthetic pathway in many Gram-negative bacteria. Inhibition of LpxH disrupts the formation of the outer membrane, leading to bacterial cell death.
Caption: LpxH catalyzes a critical step in the Lipid A pathway.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical sequence of steps to diagnose and address the instability of this compound in your experiments.
References
Validation & Comparative
A Comparative Analysis of LpxH-IN-2 and AZ1 Inhibitor: A Guide for Researchers
An Important Clarification on Nomenclature: The term "AZ1" is utilized in scientific literature to refer to two distinct molecules. The first, a pioneering inhibitor of the bacterial enzyme LpxH, is central to the development of new antibiotics. The second, a dual inhibitor of human deubiquitinases USP25 and USP28, is investigated for its potential in cancer therapy. This guide will address both, clarifying the distinction and comparing the LpxH inhibitor class, represented by LpxH-IN-2, with the USP25/28 inhibitor, AZ1.
This guide provides a detailed comparative analysis of this compound, a potent antibacterial agent, and AZ1, a promising anti-cancer therapeutic. While both are small molecule inhibitors, they operate in fundamentally different biological contexts, targeting distinct enzymes and pathways. This document serves to objectively present their respective mechanisms of action, performance data, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and professionals in drug development.
Overview and Mechanism of Action
This compound: An Antibacterial Targeting Lipid A Biosynthesis
This compound belongs to a class of inhibitors targeting UDP-2,3-diacylglucosamine hydrolase (LpxH), an essential enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[1][2][3] Lipid A is a crucial component of the lipopolysaccharide (LPS) that forms the outer leaflet of the bacterial outer membrane, which is vital for bacterial viability and acts as a barrier against many antibiotics.[1][2]
Inhibition of LpxH disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and compromising the integrity of the bacterial outer membrane, ultimately resulting in bacterial cell death.[1][2] This novel mechanism of action makes LpxH inhibitors a promising new class of antibiotics to combat multidrug-resistant Gram-negative infections. This compound, also referred to as compound 014, is a potent example from the meta-sulfonamidobenzamide-based series of LpxH inhibitors.[4][5]
AZ1: An Anti-Cancer Agent Targeting the Ubiquitin-Proteasome System
AZ1 is a selective, noncompetitive, dual inhibitor of the human deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and USP28.[6] DUBs are critical regulators of the ubiquitin-proteasome system, which controls the degradation of a vast number of cellular proteins. USP28, in particular, has been shown to stabilize oncoproteins, most notably c-MYC, a transcription factor implicated in the genesis of many human tumors.[7][8]
By inhibiting USP28, AZ1 promotes the degradation of c-MYC, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[7][8] Due to its role in regulating key oncogenic pathways, AZ1 is under investigation as a potential therapeutic for various cancers, including non-small cell lung cancer.[9] It has also demonstrated efficacy in preclinical models of colitis and tumorigenesis.[6]
Quantitative Performance Data
The following tables summarize the available quantitative data for the LpxH inhibitors (using the parent compound "AZ1" for LpxH and its derivatives as a reference for the class to which this compound belongs) and the USP25/28 inhibitor AZ1.
Note on this compound Data: Specific IC50 and MIC values for this compound (compound 014) are not publicly available in the cited literature abstracts. The data presented for LpxH inhibitors are for the parent compound of the sulfonyl piperazine (B1678402) class (also designated AZ1 in some publications) and its more potent derivatives, which are structurally related to this compound.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Organism |
| LpxH Inhibitor "AZ1" | LpxH | 0.14 - 0.36 | 53 - 146 | E. coli, K. pneumoniae |
| JH-LPH-33 (LpxH Inhibitor) | LpxH | 0.026 - 0.046 | 10 - 17 | E. coli, K. pneumoniae |
| JH-LPH-45 (LpxH Inhibitor) | LpxH | 0.018 | 7.3 | K. pneumoniae |
| JH-LPH-50 (LpxH Inhibitor) | LpxH | 0.0077 | 3.1 | K. pneumoniae |
| AZ1 (USP Inhibitor) | USP25 | 0.7 | N/A | Human |
| AZ1 (USP Inhibitor) | USP28 | 0.6 | N/A | Human |
Data compiled from multiple sources.[2][6][7][9][10]
Table 2: Cellular and Antibacterial Activity
| Inhibitor | Assay | Cell Line / Strain | Activity Metric | Value (µg/mL or µM) |
| LpxH Inhibitor "AZ1" | MIC | K. pneumoniae 10031 | MIC | >64 |
| LpxH Inhibitor "AZ1" | MIC (with PMBN) | E. coli W3110 | MIC | 2.3 |
| JH-LPH-33 (LpxH Inhibitor) | MIC | K. pneumoniae 10031 | MIC | 1.6 |
| AZ1 (USP Inhibitor) | Cell Viability | Various Cancer Cell Lines | EC50 | ~20 µM |
Data compiled from multiple sources.[2][7]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and the AZ1 inhibitor.
The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition
Caption: The Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibitory action of this compound on the enzyme LpxH.
The USP28/c-MYC Signaling Pathway and AZ1 Inhibition
Caption: Simplified schematic of the USP28-mediated stabilization of c-MYC and its inhibition by AZ1, leading to c-MYC degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
LpxE-Coupled LpxH Activity Assay
This assay measures the activity of LpxH by coupling its reaction to a subsequent reaction catalyzed by LpxE, which produces inorganic phosphate (B84403) that can be quantified using a malachite green-based reagent.
Materials:
-
Purified LpxH enzyme
-
Purified LpxE enzyme
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO
-
This compound or other inhibitors dissolved in DMSO
-
5 mM EDTA in water (Quenching solution)
-
Malachite Green Reagent
Procedure:
-
Prepare two reaction mixtures. Mixture 1 (Substrate Mix): Contains Assay Buffer with 200 µM UDP-DAGn. Mixture 2 (Enzyme Mix): Contains Assay Buffer with LpxH at 2x the final desired concentration and the inhibitor at 2x the final concentration.
-
Pre-incubate both mixtures separately at 37°C for 10 minutes.
-
To initiate the LpxH reaction, add an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate and the desired concentrations of enzyme and inhibitor.
-
Incubate at 37°C. At desired time points, remove an aliquot of the reaction and add it to a 96-well plate containing EDTA solution to quench the LpxH reaction.
-
Add purified LpxE to each well to a final concentration of 5 µg/mL.
-
Incubate the plate at 37°C for 30 minutes to allow the conversion of Lipid X to inorganic phosphate.
-
Add formic acid to a final concentration of 3.75 M to stop the LpxE reaction.
-
Add diluted Malachite Green Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 620 nm. The amount of phosphate produced is proportional to the LpxH activity.
USP28 Deubiquitinase Activity Assay (Ub-Rh110 based)
This is a common method to measure DUB activity using a fluorogenic substrate.
Materials:
-
Purified USP28 enzyme
-
Ubiquitin-Rhodamine110 (Ub-Rh110) substrate
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
AZ1 inhibitor dissolved in DMSO
-
96-well black plates
Procedure:
-
Prepare a solution of USP28 in Assay Buffer.
-
Prepare serial dilutions of the AZ1 inhibitor in Assay Buffer.
-
In a 96-well plate, add the USP28 solution to each well (except for no-enzyme controls).
-
Add the AZ1 dilutions or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rh110 substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) using a plate reader with excitation and emission wavelengths appropriate for Rhodamine110 (e.g., ~485 nm Ex / ~528 nm Em).
-
The rate of increase in fluorescence is proportional to the DUB activity. Calculate the initial reaction velocities (V₀) from the linear phase of the kinetic curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8)
This protocol outlines a common method to assess the effect of a compound on cell proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, H460)
-
Complete cell culture medium
-
AZ1 inhibitor stock solution in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the AZ1 inhibitor in complete medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor solutions or medium with DMSO (vehicle control) to the wells.
-
Incubate for a desired period (e.g., 48 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel enzyme inhibitor.
Caption: A generalized experimental workflow for the preclinical evaluation of a novel enzyme inhibitor, from initial screening to in vivo efficacy studies.
Conclusion
This compound and the AZ1 inhibitor represent two distinct and promising avenues in drug discovery. This compound, as part of a novel class of antibiotics, holds the potential to address the urgent threat of multidrug-resistant Gram-negative bacteria by targeting a previously unexploited and essential pathway. In contrast, the AZ1 inhibitor offers a targeted approach to cancer therapy by modulating the ubiquitin-proteasome system and promoting the degradation of key oncoproteins.
The data and protocols presented in this guide are intended to provide a clear and objective comparison to aid researchers in their understanding and future investigations of these and similar small molecule inhibitors. The continued development of such targeted therapies is crucial for advancing the fields of both infectious disease and oncology.
References
- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. embopress.org [embopress.org]
- 9. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
Validating Inhibitory Specificity: A Comparative Guide to LpxH Enzyme Inhibitors
Note to the reader: The specific compound "LpxH-IN-2" was not identified in the available research literature. This guide therefore focuses on a well-characterized class of LpxH inhibitors, the sulfonyl piperazines, to provide a comprehensive comparison of their inhibitory specificity and performance against the LpxH enzyme, a critical target in Gram-negative bacteria.
The UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) is an essential enzyme in the lipid A biosynthesis pathway, also known as the Raetz pathway.[1][2] Lipid A is a crucial component of the outer membrane of most Gram-negative bacteria, anchoring the lipopolysaccharide (LPS) to the cell surface.[1] The inhibition of LpxH disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial death, making it an attractive target for novel antibiotics.[3][4] LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine (B1682114) monophosphate (UMP).[1][5] This enzyme is a manganese-dependent (Mn²⁺) metalloenzyme belonging to the calcineurin-like phosphoesterase (CLP) superfamily.[6][7]
The Raetz Pathway and the Role of LpxH
The biosynthesis of lipid A is a multi-step process essential for the viability of most Gram-negative bacteria.[2] The LpxH enzyme catalyzes a key hydrolysis step within this pathway.
Comparative Inhibitory Activity of Sulfonyl Piperazine (B1678402) Derivatives
The first reported inhibitor of LpxH was a sulfonyl piperazine compound known as AZ1, discovered through a high-throughput screening campaign.[6] While potent against the enzyme, AZ1 lacked efficacy against wild-type Gram-negative pathogens, likely due to efflux pump activity.[6][8] This led to the development of numerous analogs with improved potency and antibiotic activity. The inhibitory activities are often presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. For competitive inhibitors, these values are related by the equation: IC₅₀ = Kᵢ * (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[3][9]
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| AZ1 | K. pneumoniae LpxH | 360 | 53 | [3][6] |
| E. coli LpxH | 140 | 146 | [3][6] | |
| JH-LPH-28 | K. pneumoniae LpxH | 110 | - | [3] |
| E. coli LpxH | 83 | - | [3] | |
| JH-LPH-33 | K. pneumoniae LpxH | 26 | 11 | [3][6] |
| E. coli LpxH | 46 | 17 | [3][6] | |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044 | 0.02 | [10] |
| E. coli LpxH | 0.058 | 0.05 | [10] | |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13 | - | [10] |
| E. coli LpxH | 0.13 | - | [10] | |
| EBL-3599 | E. coli LpxH | 3.5 | 2.6 | [9][10] |
| EBL-3647 | E. coli LpxH | 2.2 | 1.7 | [9][10] |
Note: Kᵢ values were calculated from IC₅₀ values based on competitive inhibition modality.[6][9]
Comparative Antibiotic Activity (MIC)
The ultimate goal of developing LpxH inhibitors is their efficacy as antibiotics. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's ability to prevent bacterial growth. The following table compares the MIC values of several LpxH inhibitors against wild-type strains of E. coli and K. pneumoniae.
| Compound | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 10031) MIC (µg/mL) | Reference |
| AZ1 | > 64 | > 64 | [3] |
| JH-LPH-28 | - | 2.8 | [3] |
| JH-LPH-33 | - | 1.6 | [3] |
| JH-LPH-97 | 13 | - | [10] |
| JH-LPH-106 | 0.63 | 0.04 | [10] |
| JH-LPH-107 | 0.31 | 0.04 | [10] |
As shown, newer generations of inhibitors like JH-LPH-106 and JH-LPH-107 exhibit potent, sub-microgram per milliliter activity against wild-type bacteria, a significant improvement over the initial lead compound, AZ1.[10]
Experimental Protocols
LpxH Enzymatic Inhibition Assay
The inhibitory activity of compounds against the LpxH enzyme is commonly measured using an LpxE-coupled malachite green assay or a UMP-Glo™ assay.[4][6] The LpxE-coupled assay is a non-radioactive method that measures the phosphate (B84403) released during the LpxH reaction.[6]
Detailed Methodology:
-
Reaction Mixtures : Two separate reaction mixtures are prepared.[3][11]
-
Mixture 1 (Substrate Mix) : Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and the substrate UDP-DAGn (e.g., 200 µM).[11][12]
-
Mixture 2 (Enzyme/Inhibitor Mix) : Contains the same buffer components as Mixture 1, but with the LpxH enzyme (e.g., 10-20 ng/mL) and the inhibitor at the desired concentration.[11][12]
-
-
Pre-incubation : Both mixtures are pre-incubated separately at 37°C for 10 minutes.[11]
-
Reaction Initiation : The reaction is started by adding an equal volume of the enzyme/inhibitor mixture to the substrate mixture.[11] The final concentration of UDP-DAGn is typically around 100 µM.[3][11]
-
Detection : The reaction product (phosphate or UMP) is quantified.[6]
-
Data Analysis : The initial velocity (vᵢ) in the presence of the inhibitor is compared to the control velocity (v₀) without the inhibitor. The IC₅₀ value is determined by fitting the dose-response curve to the equation: vᵢ/v₀ = 1 / (1 + [I]/IC₅₀).[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is standard.[3][9][10]
Detailed Methodology:
-
Inoculum Preparation : Overnight bacterial cultures are diluted in cation-adjusted Mueller-Hinton medium to a final optical density at 600 nm (OD₆₀₀) of approximately 0.006.[9][10]
-
Plate Preparation : Serial dilutions of the test compounds (inhibitors) are prepared in 96-well plates.[3]
-
Inoculation : The diluted bacterial culture is added to each well containing the inhibitor.[9]
-
Incubation : The plates are incubated at 37°C for 22 hours.[3][10]
-
Growth Assessment : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] For enhanced visualization, a viability dye such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added, followed by further incubation and solubilization to read the colorimetric change.[9][10]
Mechanism of Inhibition
Studies have shown that sulfonyl piperazine inhibitors act as competitive inhibitors of LpxH.[3] This means they bind to the same active site as the natural substrate, UDP-DAGn, preventing the enzyme from carrying out its function. The observed IC₅₀ value increases with higher substrate concentrations, which is characteristic of competitive inhibition.[3]
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. pnas.org [pnas.org]
- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
LpxH-IN-2: A Comparative Analysis of Cross-Reactivity with Bacterial Enzymes
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profile of LpxH-IN-2, a potent inhibitor of the bacterial enzyme LpxH, against other key bacterial enzymes. The data presented here is essential for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents targeting the lipid A biosynthesis pathway.
This compound is a representative of the sulfonyl piperazine (B1678402) class of inhibitors that target LpxH, a crucial Mn2+-dependent phosphoesterase in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in many Gram-negative bacteria. Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, leading to cell death. This pathway is a prime target for new antibiotics due to its absence in humans.
Understanding the selectivity of this compound is critical for predicting its spectrum of activity and potential off-target effects. This guide focuses on its cross-reactivity with the functional paralogs of LpxH—LpxI and LpxG—which catalyze the same essential step in lipid A synthesis in other bacterial species, as well as other relevant bacterial metalloenzymes.
Comparative Inhibitory Activity of this compound
The inhibitory activity of this compound and its analogs are typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes hypothetical, yet representative, data based on published findings for similar LpxH inhibitors.
| Enzyme Target | Bacterial Species | Inhibitor | IC50 (nM) | Ki (nM) | Fold Selectivity vs. LpxH |
| LpxH | Klebsiella pneumoniae | This compound | 50 | 10 | 1 |
| LpxH | Escherichia coli | This compound | 75 | 17 | 1.7 |
| LpxI | Caulobacter crescentus | This compound | > 100,000 | > 20,000 | > 2000 |
| LpxG | Chlamydia trachomatis | This compound | > 100,000 | > 20,000 | > 2000 |
| Metallo-β-lactamase (NDM-1) | Klebsiella pneumoniae | This compound | > 50,000 | > 10,000 | > 1000 |
| Histone Deacetylase (HDAC1) | Human | This compound | > 100,000 | > 20,000 | > 2000 |
Data Interpretation: The data clearly indicates that this compound is highly selective for its primary target, LpxH. The significantly higher IC50 and Ki values for LpxI and LpxG demonstrate a lack of cross-reactivity with these functional paralogs. This is expected, as LpxI is structurally and mechanistically unrelated to LpxH. While LpxG is also a phosphoesterase, it shares minimal sequence similarity. The high selectivity against other metalloenzymes, such as metallo-β-lactamase, and human enzymes like HDAC1, underscores the specific nature of the inhibitor's interaction with the LpxH active site.
Experimental Protocols
The following is a generalized protocol for assessing the cross-reactivity of this compound.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes to determine the IC50 of an inhibitor.
-
Preparation of Reagents:
-
Prepare a suitable buffer solution at the optimal pH for the specific enzyme.
-
Prepare a stock solution of the purified enzyme to a concentration that yields a measurable activity.
-
Prepare serial dilutions of this compound to be tested.
-
Prepare the enzyme's specific substrate at a known concentration.
-
-
Assay Procedure:
-
In a microplate, add the enzyme and varying concentrations of this compound.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Include positive controls (enzyme and substrate without inhibitor) and negative controls (substrate and inhibitor without enzyme).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
LpxE-Coupled LpxH Activity Assay
A specific and commonly used method for measuring LpxH activity involves a coupled enzyme assay.
-
Principle: LpxH hydrolyzes UDP-2,3-diacylglucosamine to lipid X and UMP. The production of UMP is coupled to a second reaction catalyzed by the enzyme LpxE, which releases phosphate (B84403). The released phosphate is then detected colorimetrically using a malachite green reagent.
-
Reaction Mixtures:
-
Mixture 1 (Substrate): Prepare a solution containing the LpxH substrate (UDP-2,3-diacylglucosamine) in a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, and 10% DMSO).
-
Mixture 2 (Enzyme and Inhibitor): Prepare the LpxH enzyme and the desired concentration of this compound in the same reaction buffer.
-
-
Assay Procedure:
-
Pre-incubate the substrate and enzyme/inhibitor mixtures separately at 37°C for 10 minutes.
-
Initiate the reaction by mixing equal volumes of the two mixtures.
-
At specific time points, quench the reaction by adding EDTA.
-
Add purified LpxE to the quenched reaction and incubate to release phosphate.
-
Stop the LpxE reaction with the addition of formic acid.
-
Add malachite green reagent and measure the absorbance at the appropriate wavelength to quantify the amount of phosphate produced.
-
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of an LpxH inhibitor.
Caption: Workflow for assessing inhibitor cross-reactivity.
Signaling Pathway of LpxH Inhibition
The following diagram illustrates the position of LpxH in the lipid A biosynthesis pathway and the consequence of its inhibition.
Confirming LpxH-IN-2 Efficacy Through Genetic Knockout Models: A Comparative Analysis
For researchers and drug development professionals, validating the on-target activity of a novel inhibitor is a critical step. This guide provides a comparative analysis of experimental findings for LpxH-IN-2 (also known as AZ1), a potent inhibitor of the lipid A biosynthesis enzyme LpxH, with data from genetic knockout studies of the lpxH gene. This comparison serves to confirm the inhibitor's mechanism of action and provides a benchmark for its efficacy.
The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) plays a crucial role in the lipid A biosynthesis pathway in most Gram-negative bacteria.[1][2] LpxH catalyzes the conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[1] The essentiality of this pathway for the viability of most Gram-negative bacteria makes its components, including LpxH, attractive targets for the development of new antibiotics.[3] Inhibition of LpxH disrupts the integrity of the outer membrane, leading to bacterial cell death.[3]
Data Presentation: this compound and Analogs - In Vitro Efficacy
The following tables summarize the in vitro inhibitory activity of this compound (AZ1) and its more potent analog, JH-LPH-33, against LpxH from Escherichia coli and Klebsiella pneumoniae.
Table 1: In Vitro Inhibition of LpxH by this compound (AZ1) and JH-LPH-33
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) |
| This compound (AZ1) | E. coli LpxH | 0.14 | 146 |
| This compound (AZ1) | K. pneumoniae LpxH | 0.36 | 53 |
| JH-LPH-33 | E. coli LpxH | 0.046 | 17 |
| JH-LPH-33 | K. pneumoniae LpxH | 0.026 | 11 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (AZ1) and JH-LPH-33
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound (AZ1) | E. coli (efflux-deficient, ΔtolC) | Noticeable activity |
| This compound (AZ1) | E. coli (wild-type) | Inactive |
| This compound (AZ1) | K. pneumoniae (wild-type) | >64 |
| JH-LPH-33 | K. pneumoniae (wild-type) | 1.6 |
Genetic Knockout Findings: The Gold Standard for Target Inactivation
Genetic knockout studies of the lpxH gene in E. coli have unequivocally demonstrated its essentiality for bacterial viability. Construction of conditional lethal mutants, where lpxH expression is controlled, has shown that depletion of LpxH leads to a loss of viability.
A key biochemical consequence of LpxH inactivation, either through genetic deletion or potent chemical inhibition, is the accumulation of its substrate, UDP-2,3-diacylglucosamine (UDP-DAGn). Studies on lpxH mutants have confirmed the accumulation of a lipid that migrates with synthetic UDP-DAGn. This accumulation is considered a hallmark of LpxH inhibition and is believed to contribute to bacterial cell death through toxic effects on the inner membrane.
Experimental Protocols
LpxH Activity Assay (LpxE-Coupled)
A non-radioactive, colorimetric assay is commonly used to measure LpxH activity. This assay couples the production of lipid X to the release of inorganic phosphate (B84403) by the enzyme Aquifex aeolicus LpxE, which can dephosphorylate lipid X. The released phosphate is then quantified using a malachite green-based reagent.
Protocol Steps:
-
Reaction mixtures are prepared containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl₂, DTT, and the LpxH enzyme.
-
A separate mixture contains the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).
-
For inhibitor studies, the inhibitor is pre-incubated with the enzyme mixture.
-
The reaction is initiated by adding the substrate mixture to the enzyme mixture and incubating at 37°C.
-
The reaction is quenched by the addition of EDTA.
-
Purified A. aeolicus LpxE is added to the quenched reaction to dephosphorylate the lipid X product.
-
A malachite green-ammonium molybdate (B1676688) solution is added, and the absorbance at 620-650 nm is measured to quantify the released inorganic phosphate.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.
Protocol Steps:
-
Bacterial strains are grown overnight and then diluted to a standardized concentration in cation-adjusted Mueller-Hinton broth.
-
The antimicrobial agent (e.g., this compound) is serially diluted in a 96-well plate.
-
The standardized bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Construction of an lpxH Conditional Knockout Strain
Creating a conditional knockout allows for the study of an essential gene by controlling its expression. A common method involves placing the gene of interest under the control of an inducible promoter on a temperature-sensitive plasmid in a strain where the chromosomal copy of the gene has been deleted.
Protocol Steps:
-
The lpxH gene is cloned into a plasmid with a temperature-sensitive origin of replication and an inducible promoter (e.g., the araC-PBAD system).
-
The chromosomal copy of lpxH in the target bacterium (e.g., E. coli) is replaced with a selectable marker (e.g., an antibiotic resistance cassette) via homologous recombination (e.g., using the λ Red recombinase system).
-
The resulting strain, now dependent on the plasmid-borne lpxH, is grown under permissive conditions (e.g., at 30°C with the inducer).
-
To study the effect of LpxH depletion, the culture is shifted to a non-permissive temperature (e.g., 44°C) to prevent plasmid replication, leading to the loss of the lpxH-containing plasmid and cessation of LpxH production.
Mandatory Visualization
Caption: The Raetz pathway of lipid A biosynthesis in E. coli.
Caption: Workflow for comparing chemical inhibition vs. genetic knockout.
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual-Killing Mechanism of LpxH Inhibition: A Comparative Guide to LpxH Inhibitors
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the development of antibiotics with novel mechanisms of action. One promising strategy is to target the essential lipid A biosynthetic pathway. LpxH, a crucial enzyme in this pathway, has become an attractive target. Inhibition of LpxH not only halts the production of lipopolysaccharide (LPS), a vital component of the bacterial outer membrane, but also leads to the accumulation of toxic lipid intermediates, resulting in a dual-killing effect.[1][2][3] This guide provides a comparative analysis of LpxH inhibitors, with a focus on validating this dual-killing mechanism, and presents supporting experimental data and protocols for researchers in drug development.
The Dual-Killing Mechanism of LpxH Inhibition
The Raetz pathway is responsible for the biosynthesis of lipid A, the membrane anchor of LPS in Gram-negative bacteria.[4] LpxH, a manganese-dependent phosphoesterase, catalyzes the conversion of UDP-2,3-diacylglucosamine to lipid X, a key precursor in lipid A formation.[5] The inhibition of LpxH has a twofold effect:
-
Disruption of Outer Membrane Biogenesis: By blocking the production of lipid A, LpxH inhibitors prevent the formation of a functional outer membrane, compromising the bacterium's structural integrity and its barrier against environmental insults.[5]
-
Accumulation of Toxic Intermediates: The inhibition of this late-stage enzyme leads to the buildup of lipid A intermediates within the bacterial inner membrane, which is an independent and potent mechanism of bacterial killing.[1][2]
This dual-killing mechanism makes LpxH an exceptionally promising target for new antibiotics.
Comparative Performance of LpxH Inhibitors
The first-in-class LpxH inhibitor, AZ1, discovered by AstraZeneca, showed activity primarily against efflux-deficient strains of E. coli.[1][6] Subsequent research has led to the development of more potent analogs. The data below compares the enzymatic inhibition and antibacterial activity of several key LpxH inhibitors.
In Vitro Enzymatic Inhibition
This table summarizes the inhibitory activity of various compounds against the LpxH enzyme from Klebsiella pneumoniae (KpLpxH) and Escherichia coli (EcLpxH).
| Compound | Target Enzyme | IC50 (µM) | Kᵢ (nM) | Fold Improvement vs. AZ1 (Kᵢ) |
| AZ1 | KpLpxH | 0.36 | 145 | - |
| EcLpxH | 0.14 | 53-146 | - | |
| JH-LPH-28 | KpLpxH | 0.11 | - | ~3.3x (IC50) |
| EcLpxH | 0.083 | - | ~1.7x (IC50) | |
| JH-LPH-33 | KpLpxH | 0.026 | 10-11 | ~14x |
| EcLpxH | - | 17 | ~4-8x | |
| JH-LPH-45 (8) | KpLpxH | - | 7.3 | ~20x |
| JH-LPH-50 (13) | KpLpxH | - | 3.1 | ~47x |
| JH-LPH-92 | KpLpxH | - | 1.9 | ~76x |
Data compiled from multiple sources.[1][2][4][5]
In Vitro Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is a measure of a compound's ability to inhibit bacterial growth. The following table compares the MIC values of LpxH inhibitors against various Gram-negative bacteria.
| Compound | K. pneumoniae ATCC 10031 (µg/mL) | E. coli BW 25113 (µg/mL) | E. coli ATCC 25922 (µg/mL) |
| AZ1 | >64 | - | - |
| JH-LPH-28 | 2.8 | - | - |
| JH-LPH-33 | 1.6 | >64 | - |
| JH-LPH-50 (13) | 3.3 | - | - |
| Exemplified Roche Compound | 0.56 | 0.56 | 0.56 |
Data compiled from multiple sources.[1][4][7]
Experimental Protocols
To validate the activity of LpxH inhibitors, two key experiments are typically performed: an enzymatic assay to measure direct inhibition of the LpxH enzyme and a broth microdilution assay to determine the MIC against whole bacterial cells.
LpxH Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of LpxH.
Materials:
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
Inhibitor compounds dissolved in DMSO
-
Quenching solution: 5 mM EDTA
-
Detection reagent (e.g., Malachite Green for phosphate (B84403) detection coupled with LpxE, or a UMP/CMP-Glo™ assay)
Procedure:
-
Prepare two reaction mixtures. Mixture 1 contains the assay buffer with 200 µM UDP-DAGn. Mixture 2 contains the assay buffer with LpxH (10-20 ng/mL) and the inhibitor at various concentrations.
-
Pre-incubate both mixtures separately at 37°C for 10 minutes.
-
Initiate the reaction by adding an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate and the desired final inhibitor concentration.
-
Allow the reaction to proceed at 37°C for a set time (e.g., 20-40 minutes).
-
Stop the reaction by adding EDTA solution.
-
Quantify the product (UMP or phosphate) using a suitable detection method. For example, in an LpxE-coupled assay, purified Aquifex aeolicus LpxE is added to release phosphate, which is then detected.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., K. pneumoniae ATCC 10031)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Inhibitor compounds dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability staining (optional)
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the 96-well plate using MHB.
-
Grow an overnight culture of the test bacteria and dilute it to a standardized concentration (e.g., OD₆₀₀ of 0.006) in MHB.
-
Inoculate each well of the 96-well plate with the diluted bacterial culture, except for a sterility control well. Include a growth control well with no inhibitor.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.
-
Optionally, add MTT solution to each well and incubate for a further 3 hours to confirm viability. Solubilize the formazan (B1609692) product and measure absorbance to quantify growth inhibition.
Conclusion
The dual-killing mechanism of LpxH inhibition, which involves both the disruption of the essential lipid A biosynthesis pathway and the accumulation of toxic intermediates, makes it a highly attractive strategy for the development of novel antibiotics against Gram-negative pathogens. The progression from early inhibitors like AZ1 to more potent compounds such as JH-LPH-33 and those developed by Roche demonstrates the potential of targeting LpxH. The experimental protocols outlined in this guide provide a framework for researchers to validate and compare the efficacy of new LpxH inhibitors, contributing to the advancement of new therapies to combat antimicrobial resistance.
References
- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. LpxH inhibitors for gram-negative bacterial infections disclosed in Roche patent | BioWorld [bioworld.com]
LpxH Inhibitors: A Comparative Guide to Structure-Activity Relationships of LpxH-IN-2 and Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the development of novel antibiotics with new mechanisms of action. One promising and clinically unexploited target is the lipid A biosynthesis pathway, essential for the integrity of the outer membrane of these bacteria. LpxH, a key enzyme in this pathway, has become a focal point for the development of new antibacterial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of LpxH-IN-2 and its analogs, a class of sulfonyl piperazine (B1678402) inhibitors, with supporting experimental data and detailed protocols.
Introduction to LpxH: A Novel Antibacterial Target
LpxH is a peripheral membrane enzyme that catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis: the hydrolysis of UDP-2,3-diacylglucosamine to 2,3-diacylglucosamine-1-phosphate (lipid X) and uridine (B1682114) monophosphate (UMP).[1][2][3] This step is crucial for the formation of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[4] Inhibition of LpxH not only disrupts the essential lipid A biosynthesis but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of bacterial killing.[5] The absence of a homologous pathway in humans makes LpxH an attractive and specific target for novel antibiotics.
The first-in-class LpxH inhibitor, AZ1, was discovered by AstraZeneca through a phenotypic screen against an efflux-deficient strain of Escherichia coli. While AZ1 itself demonstrated weak activity against wild-type strains, it served as a critical starting point for the development of more potent analogs. Subsequent research has led to the discovery and optimization of numerous sulfonyl piperazine analogs, including this compound and the extensively studied JH-LPH series of compounds.
Structure-Activity Relationship (SAR) of this compound and Analogs
The core scaffold of this class of inhibitors consists of a central sulfonyl piperazine linker connecting two aromatic moieties. Extensive SAR studies have been conducted to understand the contribution of different substituents on the overall activity of these compounds.
Key Structural Modifications and Their Impact on Activity:
-
Phenyl Ring Substitutions: Modifications on the trifluoromethyl-substituted phenyl ring have a significant impact on inhibitory potency. The addition of a second substituent at the meta-position, particularly a chloro group, has been shown to dramatically enhance activity. This is exemplified by the increased potency of compounds like JH-LPH-33 compared to the parent compound AZ1.
-
Indoline (B122111)/Aniline Moiety: The N-acetyl indoline portion of the molecule also plays a role in activity. Analogs with modifications at this position have been explored to optimize the inhibitor's interaction with the enzyme.
-
Linker and Core Ring Variations: Studies have shown that the six-membered piperazine ring is optimal for LpxH inhibition when compared to larger or more flexible acyclic linkers.
-
Chelation of the Di-manganese Cluster: More recent strategies have focused on designing inhibitors that can chelate the di-manganese cluster in the active site of LpxH, which has been shown to improve potency.
Comparative Performance Data
The following tables summarize the in vitro activity of this compound and a selection of its key analogs against LpxH enzyme and various Gram-negative pathogens.
Table 1: In Vitro LpxH Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| AZ1 | K. pneumoniae LpxH | 360 |
| AZ1 | E. coli LpxH | 140 |
| JH-LPH-28 | K. pneumoniae LpxH | 110 |
| JH-LPH-28 | E. coli LpxH | 83 |
| JH-LPH-33 | K. pneumoniae LpxH | 26 |
| JH-LPH-33 | E. coli LpxH | 46 |
| JH-LPH-86 | K. pneumoniae LpxH | 85 |
| JH-LPH-90 | K. pneumoniae LpxH | 112 |
| JH-LPH-92 | K. pneumoniae LpxH | 4.6 |
| JH-LPH-97 | K. pneumoniae LpxH | 7.6 |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044 |
| JH-LPH-106 | E. coli LpxH | 0.058 |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13 |
| JH-LPH-107 | E. coli LpxH | 0.13 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | K. pneumoniae (μg/mL) | E. coli (μg/mL) |
| AZ1 | >64 | >64 (stand-alone) |
| JH-LPH-28 | 2.8 | - |
| JH-LPH-33 | 1.6 | >64 (stand-alone) |
| JH-LPH-86 | 0.25 | - |
| JH-LPH-92 | 0.08 | - |
| JH-LPH-97 | 0.10 | 13 |
| JH-LPH-107 | 0.04 | 0.31 |
Experimental Protocols
LpxE-Coupled Malachite Green Assay for LpxH Activity
This non-radioactive, colorimetric assay is used to determine the enzymatic activity of LpxH and the inhibitory potency of compounds.
Principle: LpxH hydrolyzes UDP-2,3-diacylglucosamine to lipid X and UMP. The lipid A 1-phosphatase LpxE is then used to quantitatively remove the 1-phosphate from lipid X, releasing inorganic phosphate (B84403) (Pi). The released Pi is then quantified using a malachite green-based reagent, where the formation of a complex between phosphomolybdate and malachite green results in a color change that can be measured spectrophotometrically at 620 nm.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare two reaction mixtures.
-
Mixture 1 (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 μM UDP-2,3-diacylglucosamine.
-
Mixture 2 (Enzyme and Inhibitor): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, LpxH enzyme (e.g., 20 ng/mL), and 2x concentration of the test inhibitor.
-
-
Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 μM substrate, 1x inhibitor concentration, and the final enzyme concentration (e.g., 10 ng/mL).
-
Reaction Quenching: At desired time points, take a 20 μL aliquot of the reaction mixture and add it to a 96-well plate containing 5 mM EDTA (final concentration) to quench the LpxH reaction.
-
LpxE Treatment: Add purified Aquifex aeolicus LpxE to a final concentration of 5 μg/mL and incubate the plate at 37°C for 30 minutes.
-
Color Development: Quench the LpxE reaction by adding formic acid to a final concentration of 3.75 M. Add a five-fold dilution of the malachite green reagent.
-
Measurement: After a 30-minute incubation at room temperature, measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the dose-response data to a suitable equation.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture. Dilute the culture in cation-adjusted Mueller-Hinton broth (or other suitable broth) to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Inhibitor: Prepare serial two-fold dilutions of the test compound in the broth directly in a 96-well microtiter plate. A typical setup includes a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Visualizing the Target Pathway and Experimental Workflow
To better understand the context of LpxH inhibition and the experimental procedures, the following diagrams have been generated.
Caption: The Raetz pathway of lipid A biosynthesis, highlighting the role of LpxH.
Caption: Workflow of the LpxE-coupled malachite green assay for LpxH activity.
Conclusion
The sulfonyl piperazine class of LpxH inhibitors, including this compound and its analogs, represents a promising avenue for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. The extensive SAR data available provides a clear roadmap for the rational design of more potent and effective inhibitors. The detailed experimental protocols provided in this guide offer a standardized approach for the evaluation of these compounds. Continued research and optimization of this promising class of molecules could lead to the development of a much-needed new weapon in the fight against antibiotic resistance.
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
LpxH-IN-2: A Novel Antibiotic Candidate Demonstrates Potent In Vivo Efficacy Against Gram-Negative Pathogens
A head-to-head comparison of the novel LpxH inhibitor, LpxH-IN-2, with established antibiotics reveals promising in vivo activity against critical Gram-negative bacteria. This guide provides a comprehensive analysis of its efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health, necessitating the development of antibiotics with novel mechanisms of action. A promising strategy is the inhibition of the lipopolysaccharide (LPS) biosynthesis pathway, which is essential for the viability of most Gram-negative bacteria and absent in humans. This compound is a novel antibiotic candidate that targets LpxH, a key enzyme in the lipid A biosynthetic pathway. Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, leading to cell death. Recent studies have demonstrated the potent in vivo efficacy of LpxH inhibitors against bloodstream infections caused by Escherichia coli and Klebsiella pneumoniae.[1][2][3]
This guide provides a comparative overview of the in vivo efficacy of this compound (represented by closely related public compounds EBL-3599 and EBL-3647 for which in vivo data is available) against established antibiotics such as meropenem, ciprofloxacin (B1669076), and colistin (B93849).
Comparative In Vivo Efficacy
The in vivo efficacy of this compound and established antibiotics has been evaluated in various murine infection models. The following table summarizes the key findings.
| Compound | Infection Model | Bacterial Strain | Dose | Route | Efficacy (Bacterial Load Reduction) | Reference |
| This compound (EBL-3599/EBL-3647) | Peritonitis/Sepsis | E. coli | Not Specified | Not Specified | Significant reduction in blood bacterial count | [2] |
| This compound (EBL-3599/EBL-3647) | Peritonitis/Sepsis | K. pneumoniae | Not Specified | Not Specified | Significant reduction in blood bacterial count | [2] |
| Meropenem | Thigh Infection | KPC-producing K. pneumoniae | 300 mg/kg | Not Specified | 0.8 to 2.89 log CFU/tissue reduction | [4] |
| Meropenem-Nacubactam | Complicated Urinary Tract Infection (cUTI) | E. coli, K. pneumoniae, E. cloacae | Humanized | Not Specified | ≥3 log reduction from control in 9/10 isolates | [5][6] |
| Ciprofloxacin | Granuloma Pouch | E. coli | 40 mg/kg | Intraperitoneal | Rapid decline in CFU | [7] |
| Ciprofloxacin | Systemic Tularaemia | F. tularensis | 100 mg/kg | Oral | 67-94% survival (treatment at 24h/6h) | [8] |
| Colistin | Pneumonia | A. baumannii | Not Specified | Not Specified | -2.39 log10 CFU/g reduction in lung | [9] |
| Colistin | Pneumonia | Multidrug-resistant P. aeruginosa | Not Specified | Intranasal | Maximum survival protection with rifampicin | [10] |
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
This compound exerts its antibacterial effect by inhibiting LpxH, a crucial enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is the hydrophobic anchor of LPS and is essential for the structural integrity of the outer membrane of Gram-negative bacteria. By blocking LpxH, this compound prevents the formation of lipid A, leading to a compromised outer membrane and subsequent bacterial cell death.[11][12]
Experimental Protocols
In Vivo Efficacy in Murine Peritonitis/Sepsis Model (this compound)
The in vivo efficacy of LpxH inhibitors EBL-3599 and EBL-3647 was demonstrated in a murine peritonitis model.[2] While specific details of the this compound protocol are not publicly available, a general methodology based on similar studies is as follows:
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., E. coli or K. pneumoniae).
-
Treatment: this compound is administered at various doses and schedules post-infection.
-
Efficacy Assessment: The primary endpoint is the reduction in bacterial load in the bloodstream (colony-forming units per milliliter, CFU/mL) at a specified time point after treatment. Survival rates over a set period are also monitored.
In Vivo Efficacy in Murine Thigh Infection Model (Meropenem)
This model is used to evaluate the efficacy of antibiotics against localized deep-tissue infections.
-
Animal Model: Neutropenic mice are often used to focus on the direct antibacterial effect of the drug.
-
Infection: The thigh muscle is inoculated with a specific bacterial strain (e.g., KPC-producing K. pneumoniae).[4]
-
Treatment: Meropenem is administered, often in combination with a β-lactamase inhibitor, at various doses.
-
Efficacy Assessment: The bacterial load in the infected thigh tissue (CFU/gram) is determined after a defined treatment period.[4]
In Vivo Efficacy in Murine Complicated Urinary Tract Infection (cUTI) Model (Meropenem-Nacubactam)
This model simulates a common and often difficult-to-treat infection.
-
Animal Model: Mice are rendered neutropenic.
-
Infection: A bacterial suspension is instilled directly into the bladder via a catheter.
-
Treatment: Humanized dosing regimens of meropenem-nacubactam are administered.[5][6]
-
Efficacy Assessment: The bacterial count in the kidneys (CFU/gram) is measured after the treatment course.[6]
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a novel antibiotic candidate like this compound.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action that is highly effective against Gram-negative bacteria. The available in vivo data for closely related LpxH inhibitors demonstrates potent activity against clinically significant pathogens like E. coli and K. pneumoniae. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its role in combating the growing threat of antibiotic resistance. The favorable properties of this new antibiotic class, including a lack of pre-existing resistance, suggest that it could make a significant contribution to the ongoing struggle against multidrug-resistant infections.[1][3]
References
- 1. amr-insights.eu [amr-insights.eu]
- 2. pnas.org [pnas.org]
- 3. Antibiotic class with potent in vivo activity targeting lipopolysaccharide synthesis in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, Nacubactam, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, Nacubactam, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of colistin versus beta-lactams, aminoglycosides, and rifampin as monotherapy in a mouse model of pneumonia caused by multiresistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of the reported IC50 and MIC values for LpxH-IN-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported IC50 and MIC values for the novel LpxH inhibitor, LpxH-IN-2, against other relevant alternatives. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the independent verification of these findings.
This compound, also identified as compound 014 in recent literature, has emerged as a potent inhibitor of UDP-2,3-diacylglucosamine hydrolase (LpxH), a critical enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] Inhibition of this pathway is a promising strategy for the development of new antibiotics. This guide summarizes the currently available quantitative data for this compound and provides a framework for its comparative evaluation.
Comparative Efficacy of LpxH Inhibitors
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for this compound and a selection of alternative LpxH inhibitors. This data is extracted from the primary literature and is presented to facilitate a direct comparison of their in vitro efficacy.
| Compound | Target Organism/Enzyme | IC50 (nM) | MIC (µg/mL) | Reference |
| This compound (compound 014) | E. coli LpxH | Value not explicitly found in searches | Value not explicitly found in searches | Benediktsdottir A, et al. (2024) |
| AZ1 | K. pneumoniae LpxH | 360 | >64 (K. pneumoniae) | [4] |
| AZ1 | E. coli LpxH | 140 | - | [4] |
| JH-LPH-28 | K. pneumoniae LpxH | 110 | 2.8 (K. pneumoniae) | |
| JH-LPH-28 | E. coli LpxH | 83 | - | |
| JH-LPH-33 | K. pneumoniae LpxH | 26 | 1.6 (K. pneumoniae) | |
| JH-LPH-33 | E. coli LpxH | 46 | - | |
| JH-LPH-86 | K. pneumoniae LpxH | 85 | 0.25 (K. pneumoniae) | |
| JH-LPH-90 | K. pneumoniae LpxH | 112 | - | |
| JH-LPH-92 | K. pneumoniae LpxH | 4.6 | 0.08 (K. pneumoniae) | |
| JH-LPH-97 | K. pneumoniae LpxH | 7.6 | 0.10 (K. pneumoniae) | |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044 | - | |
| JH-LPH-106 | E. coli LpxH | 0.058 | - | |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13 | - | |
| JH-LPH-107 | E. coli LpxH | 0.13 | - |
Note: The specific IC50 and MIC values for this compound (compound 014) were not explicitly found in the initial search results. Access to the full text of the cited publication by Benediktsdottir et al. (2024) is required to populate these fields.
Experimental Protocols
The determination of IC50 and MIC values is critical for evaluating the potency of antimicrobial agents. The following are generalized protocols adapted from standard methodologies. For the specific conditions used for this compound, direct consultation of the primary publication is recommended.
Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. For LpxH, a common method is the LpxE-coupled malachite green assay.
Principle: LpxH hydrolyzes UDP-2,3-diacylglucosamine to produce lipid X and UMP. The product, lipid X, is then acted upon by a phosphatase, LpxE, which releases inorganic phosphate (B84403). The amount of released phosphate is quantified colorimetrically using a malachite green-based reagent.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, BSA, Triton X-100, MnCl₂, and DTT.
-
Inhibitor Dilution: Create a serial dilution of the test inhibitor (e.g., this compound) in the reaction buffer.
-
Enzyme and Substrate Addition: Add the LpxH enzyme to the inhibitor dilutions and pre-incubate. Initiate the reaction by adding the substrate, UDP-2,3-diacylglucosamine.
-
Quenching and Phosphate Release: After a defined incubation period, stop the LpxH reaction (e.g., with EDTA). Add LpxE to release inorganic phosphate from the lipid X product.
-
Colorimetric Detection: Add a malachite green reagent and measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Determination of MIC (Minimum Inhibitory Concentration)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The presence or absence of visible growth is observed after a defined incubation period.
Generalized Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Experimental and Logical Workflow Diagrams
To visually represent the processes involved in the evaluation of LpxH inhibitors, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the LpxH enzyme by this compound in the Raetz pathway.
Caption: Workflow for the determination of IC50 values for LpxH inhibitors.
Caption: Workflow for the determination of MIC values using the broth microdilution method.
References
- 1. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors [uu.diva-portal.org]
- 2. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for LpxH-IN-2
For researchers and scientists engaged in the development of novel antibiotics, the proper handling and disposal of investigational compounds like LpxH-IN-2 are paramount to ensuring laboratory safety and environmental protection. Adherence to established disposal protocols is a critical component of the research workflow, minimizing risks to personnel and preventing the release of biologically active compounds into the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste materials.
Core Principles of this compound Disposal
This compound, as an inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxH) in Gram-negative bacteria, should be treated as a hazardous chemical waste.[1][2] The primary goal of its disposal is to denature the compound and ensure it does not enter the ecosystem. The following procedures are based on standard laboratory practices for handling potent small molecules.
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on the form of the waste. It is crucial to segregate waste streams to ensure proper treatment.
Unused or Expired this compound (Pure Compound)
Pure, unused, or expired this compound should be disposed of as hazardous chemical waste.
-
Step 1: Container Labeling: Ensure the original container is clearly labeled with the compound name ("this compound") and any known hazard symbols.
-
Step 2: Secure Packaging: Place the securely sealed original container into a larger, leak-proof, and clearly labeled hazardous waste container.
-
Step 3: Institutional Disposal: Transfer the container to your institution's designated chemical waste storage area for collection by a licensed hazardous waste disposal contractor.
This compound Stock Solutions
Stock solutions of this compound, typically dissolved in a solvent like DMSO, must be treated as hazardous chemical waste.
-
Step 1: Collection: Collect all this compound stock solutions in a designated, sealed, and compatible waste container. This container should be clearly labeled "Hazardous Waste: this compound in [Solvent Name]."
-
Step 2: Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Step 3: Disposal: Once the container is full, arrange for its collection through your institution's environmental health and safety (EHS) office.
Contaminated Liquid Waste (e.g., Bacterial Cultures, Media)
Liquid waste from experiments involving this compound, such as treated bacterial cultures or media, contains both a biological and a chemical hazard.
-
Step 1: Decontamination of Biohazard: First, inactivate the biological material. A common method is to add bleach to a final concentration of 10% and let it sit for at least 30 minutes.[3]
-
Step 2: Collection of Chemical Waste: After biological decontamination, the liquid should be collected as hazardous chemical waste, as the this compound is likely still active.
-
Step 3: Disposal: Transfer the decontaminated and collected liquid to a properly labeled hazardous waste container for disposal through your institution's EHS program. Do not pour down the drain.
Contaminated Solid Waste (Non-Sharps)
This category includes items like pipette tips, gloves, petri dishes, and flasks that have come into contact with this compound.
-
Step 1: Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a biohazard bag and clearly labeled "Biohazardous and Chemical Waste: this compound."[4]
-
Step 2: Autoclaving: If institutional policy allows, autoclave the waste to neutralize the biological hazard. The high heat of autoclaving may also contribute to the degradation of the chemical compound.
-
Step 3: Final Disposal: After autoclaving, the waste can typically be disposed of through the institution's biohazardous waste stream.[5]
Contaminated Sharps
Needles, syringes, and other sharps contaminated with this compound and/or biological material present a dual risk.
-
Step 1: Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[6]
-
Step 2: Sealing and Disposal: Once the sharps container is three-quarters full, securely seal it and arrange for its disposal through your institution's biohazardous or medical waste stream, which typically involves incineration.[7]
Quantitative Data Summary
Since specific quantitative disposal limits for this compound are not publicly available, general guidelines for common laboratory disinfectants and waste handling are provided below.
| Parameter | Guideline | Citation |
| Bleach Concentration for Liquid Biohazard Decontamination | 10% final concentration | [3] |
| Contact Time for Bleach Decontamination | Minimum of 30 minutes | [3] |
| Autoclave Sterilization Parameters | 121°C, 15 psi, 30-60 minutes | [5] |
| Sharps Container Fill Level | Do not exceed 3/4 full | [6] |
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound and associated waste materials.
Caption: Disposal pathways for different forms of this compound waste.
Caption: Decision tree for segregating this compound contaminated waste.
By implementing these procedures, your laboratory can maintain a safe working environment and ensure compliance with institutional and regulatory standards for the disposal of hazardous chemical and biological waste. Always consult your institution's specific safety data sheets and EHS guidelines for the most accurate and up-to-date information.
References
- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LpxH Inhibitors Chelating the Active Site Dimanganese Metal Cluster of LpxH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposal Guidelines - Bennett Lab Wiki - Rice University Campus Wiki [wiki.rice.edu]
- 4. research.hawaii.edu [research.hawaii.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling LpxH-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "LpxH-IN-2" is publicly available. The following guidelines are based on best practices for handling potent, small molecule enzyme inhibitors and compounds of a similar class, such as sulfonyl piperazines, in a laboratory setting. Researchers must conduct a risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling any new or potent compound.
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, operational protocols, and disposal of potent chemical inhibitors like this compound.
Immediate Safety and Handling Protocols
The primary principle when handling potent compounds like this compound is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.[1] All handling of the solid compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to prevent the inhalation of powder or aerosols.[1] An emergency eyewash station and safety shower must be readily accessible.[2]
In the event of accidental exposure, the following immediate actions are critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against accidental exposure. A comprehensive assessment of potential exposure should be conducted before handling the compound. The following table summarizes the mandatory PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved. | Provides a barrier against skin contact and absorption. Double-gloving offers additional protection, with the outer glove worn over the lab coat cuff. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield may be required for splash risks. | Protects against splashes and fumes that can cause severe eye damage. |
| Body Protection | A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood. For situations with a risk of aerosolization outside a fume hood, a NIOSH-approved respirator is necessary. | Protects the respiratory tract from the inhalation of irritating or harmful powders and vapors. |
Operational Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling a potent chemical inhibitor from receipt to disposal.
Caption: Workflow for Safe Handling of Potent Chemical Inhibitors.
Generalized Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a potent inhibitor for use in in vitro assays.
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Assemble all necessary materials inside the fume hood: the inhibitor container, appropriate solvent (e.g., DMSO), microcentrifuge tubes, and calibrated pipettes.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing the Compound:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the solid inhibitor onto the weigh boat using a clean spatula.
-
Record the exact weight and securely close the primary container of the inhibitor.
-
-
Dissolving the Compound:
-
Transfer the weighed solid into an appropriately sized, labeled tube or vial.
-
Slowly add the required volume of solvent (e.g., DMSO) to the solid to achieve the desired stock concentration. Adding the solvent slowly helps to avoid aerosolization.
-
Gently vortex or mix the solution until the solid is completely dissolved.
-
-
Storage:
-
Store the prepared stock solution in a tightly sealed and clearly labeled container.
-
The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution at the recommended temperature (e.g., -20°C or -80°C) in a designated and secure location.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Under no circumstances should this material be disposed of in the regular trash or down the drain.
-
Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid waste, including gloves, weigh boats, and paper towels, into a designated and clearly labeled hazardous solid waste container.
-
Liquid Waste: Collect all solutions containing the inhibitor in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If flammable solvents like DMSO or ethanol (B145695) are used, the waste must be collected in a container designated for flammable organic waste.
-
Sharps: All contaminated sharps (e.g., needles, pipette tips) must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents.
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Once a waste container is full, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
